Melibiose
Description
Historical Context of D-Melibiose Structural Elucidation
The journey to fully understand the structure of D-Melibiose involved several key stages of scientific investigation, from its initial isolation to the precise determination of its chemical architecture.
Initial studies focused on isolating D-Melibiose from natural sources, such as certain plants and the roots of some legumes. sigmaaldrich.com It can also be formed through the enzymatic hydrolysis of the trisaccharide raffinose (B1225341). ebi.ac.ukwikipedia.org Early characterization efforts established it as a disaccharide. bloomtechz.com
Through hydrolysis experiments, either with acid or specific enzymes, scientists determined that D-Melibiose is composed of two different monosaccharide units. These foundational studies identified the constituent sugars as D-galactose and D-glucose. ebi.ac.ukwikipedia.orgbloomtechz.commsu.edu
The development and application of methylation analysis were pivotal in deciphering the linkage between the two monosaccharide units. bloomtechz.commsu.edu This technique involves the exhaustive methylation of all free hydroxyl groups in the disaccharide, followed by hydrolysis. msu.edu The identification of the resulting methylated monosaccharides provides crucial information about the original points of linkage. In the case of D-Melibiose, complete methylation followed by hydrolysis yields 2,3,4,6-tetra-O-methyl-D-galactose and 2,3,4-tri-O-methyl-D-glucose. bloomtechz.commsu.educhegg.com This result indicated that the C6 position of the glucose unit and the C1 position of the galactose unit were involved in the glycosidic bond. bloomtechz.com
Further enzymatic and chemical analyses definitively established the nature of the glycosidic bond. The use of α-galactosidase to hydrolyze D-Melibiose into D-galactose and D-glucose confirmed the α-configuration of the linkage. wikipedia.orgchegg.com Combined with the results from methylation analysis, the complete structure was determined to be D-galactose linked to D-glucose via an α-1,6 glycosidic bond. ebi.ac.ukwikipedia.orgbloomtechz.commsu.educymitquimica.comnih.gov
Structural Relationships and Isomeric Considerations
The specific arrangement of its constituent monosaccharides and the nature of the bond connecting them define the unique properties of D-Melibiose.
D-Melibiose is composed of one molecule of D-galactose and one molecule of D-glucose. ebi.ac.ukwikipedia.orgbloomtechz.commsu.educymitquimica.comnih.gov These two monosaccharides are isomers, both being aldohexoses, but they differ in the stereochemistry at the fourth carbon atom. This seemingly minor difference contributes to the distinct properties and biological roles of the resulting disaccharide.
Distinctive α-1,6 Glycosidic Linkage
The defining structural feature of D-Melibiose is the covalent bond linking its two monosaccharide units. It is composed of a D-galactose molecule and a D-glucose molecule joined by an α-1,6 glycosidic linkage. ebi.ac.ukmedchemexpress.comwikipedia.org This specific bond connects the anomeric carbon (C1) of the α-D-galactose unit to the C6 hydroxyl group of the D-glucose unit. ebi.ac.ukwikipedia.org The nature of this linkage is crucial as it dictates the molecule's three-dimensional structure and its susceptibility to enzymatic cleavage. researchgate.net For instance, the enzyme α-galactosidase specifically catalyzes the hydrolysis of this terminal α-1,6-linked galactose residue. ebi.ac.ukgoogle.com This enzymatic specificity is a cornerstone of its metabolic role in various organisms. ebi.ac.ukwikipedia.org
Natural Occurrence and Biological Distribution in Research Systems
D-Melibiose is found in various natural sources and plays a role as a metabolite in several model organisms studied in research. nih.gov
Presence in Plants and as Plant Metabolites
D-Melibiose occurs naturally in a variety of plants. sigmaaldrich.comnih.gov It is often found as a component of the more complex oligosaccharide, raffinose, which is widely distributed in the plant kingdom. ebi.ac.ukbritannica.comsci-hub.se Raffinose, a trisaccharide, consists of galactose, glucose, and fructose (B13574), and its hydrolysis by certain enzymes yields sucrose (B13894) and melibiose (B213186). ebi.ac.ukwikipedia.org Plants reported to contain this compound or its parent oligosaccharides include legumes, coffee beans, and potatoes. sigmaaldrich.combritannica.comthegoodscentscompany.com Its presence as a plant metabolite is significant for understanding carbohydrate storage and transport within plant tissues. google.comnih.gov
Identification as a Metabolite in Specific Organisms (Mus musculus, Saccharomyces cerevisiae, Escherichia coli)
D-Melibiose is a recognized metabolite in several key research organisms:
Mus musculus (Mouse): D-Melibiose is listed as a mammalian metabolite found in mice. ebi.ac.uknih.govebi.ac.uk The mouse model is crucial for studying carbohydrate metabolism and its effects on physiological processes. uniprot.org The degradation of glycosphingolipids, which involves the cleavage of terminal galactose residues, is a related area of study. uniprot.org
Saccharomyces cerevisiae (Baker's Yeast): In the context of this yeast, this compound metabolism is a well-studied topic. ebi.ac.uknih.govymdb.ca While many strains of S. cerevisiae cannot utilize this compound, some possess the MEL1 gene, which codes for the extracellular enzyme α-galactosidase. ebi.ac.ukbiorxiv.org This enzyme hydrolyzes this compound into glucose and galactose, which can then be consumed by the yeast. biorxiv.orgbiorxiv.org This metabolic capability is a distinguishing feature among different yeast strains. researchgate.netebi.ac.uk
Escherichia coli: This bacterium can utilize this compound as a sole carbon source. nih.govhmdb.ca The mel operon in E. coli includes the gene for the this compound permease (MelB), which transports the sugar into the cell, and α-galactosidase (melA), which cleaves it into glucose and galactose for entry into glycolysis. hmdb.ca The inability of certain strains, like Escherichia albertii, to metabolize this compound is used as a differential characteristic in microbiology. mdpi.com
Detection in Extracellular Biological Spaces
D-Melibiose can be found in the extracellular environment of certain biological systems. biosynth.com For example, in Saccharomyces strains that can metabolize it, the α-galactosidase (Mel1p) enzyme is secreted into the extracellular space. biorxiv.org This enzyme breaks down this compound externally into glucose and galactose, which are then transported into the cell. biorxiv.orgbiorxiv.org This extracellular hydrolysis is a critical first step in its utilization by these microorganisms. biorxiv.org Its presence in the extracellular space is also relevant in studies of the root microbiome, where endophytic fungi may interact with plant-derived sugars in the root environment. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
5340-95-4 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+/m1/s1 |
InChI Key |
DLRVVLDZNNYCBX-ABXHMFFYSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Transformations of D Melibiose
Biosynthetic Pathways and Precursor Utilization
The biosynthesis of D-Melibiose is intrinsically linked to the breakdown of more complex carbohydrates, particularly the trisaccharide raffinose (B1225341). Specific enzymes play a crucial role in liberating D-Melibiose from this precursor.
Production via Hydrolysis of Raffinose
D-Melibiose is a direct product of the enzymatic hydrolysis of raffinose. This process can be catalyzed by enzymes such as invertase and α-galactosidase. researchgate.net The hydrolysis of raffinose yields D-Melibiose and fructose (B13574). In industrial applications, whole-cell biocatalysis using microorganisms like Saccharomyces cerevisiae is employed to produce melibiose (B213186) from raffinose. bohrium.com However, this process can lead to the presence of by-products, as some microorganisms may further break down this compound using α-galactosidase. researchgate.netresearchgate.net
The efficiency of this compound production from raffinose through whole-cell biocatalysis is dependent on the specific strain of microorganism used, with variations observed in the activities of key enzymes like invertase and α-galactosidase among different strains of S. cerevisiae. nih.gov To enhance the yield and purity of this compound, engineered strains of S. cerevisiae have been developed. For instance, deleting the mel1 gene, which codes for α-galactosidase, prevents the degradation of this compound and the formation of the galactose by-product. nih.gov
Invertase-Mediated Hydrolysis of Raffinose as a Source
Invertase (β-fructofuranosidase) is a key enzyme in the production of D-Melibiose from raffinose. wikipedia.org In Saccharomyces cerevisiae, the SUC2 gene encodes for invertase, which cleaves the bond between the glucose and fructose moieties in raffinose, releasing fructose and the disaccharide this compound. researchgate.netnih.gov This enzymatic action is a primary route for obtaining this compound. wikipedia.org
Research has focused on identifying and characterizing invertases with high specificity and activity towards raffinose to improve the efficiency of this compound production. nih.gov For example, a novel invertase, InvDz13, isolated from Microbacterium trichothecenolyticum, has demonstrated high specific activity for raffinose hydrolysis under mild conditions. nih.govfrontiersin.org This enzyme effectively increases the concentration of this compound when used in applications such as soymilk treatment. nih.gov The direct hydrolysis of raffinose by β-D-fructofuranosidase not only produces the functional sugar this compound but also helps in eliminating flatulence-inducing factors present in products like soymilk. nih.gov
| Enzyme | Source Organism | Substrate | Products | Key Findings |
|---|---|---|---|---|
| Invertase (SUC2) | Saccharomyces cerevisiae | Raffinose | D-Melibiose, Fructose | Primary enzyme for this compound production in yeast. researchgate.netnih.gov |
| α-Galactosidase (MEL1) | Saccharomyces cerevisiae | Raffinose, this compound | Sucrose (B13894), Galactose; Glucose, Galactose | Can hydrolyze both raffinose and the desired product this compound, leading to by-products. researchgate.netresearchgate.net |
| Invertase (InvDz13) | Microbacterium trichothecenolyticum | Raffinose | D-Melibiose, Fructose | Exhibits high specific activity (229 U/mg) for raffinose hydrolysis under mild conditions (pH 6.5, 35°C). nih.govfrontiersin.org |
Transfructosylation Mechanisms in this compound Formation
An alternative enzymatic route for D-Melibiose production from raffinose involves transfructosylation, a reaction catalyzed by enzymes such as levansucrase. In this process, the fructose moiety of raffinose is transferred to an acceptor molecule. When no other acceptor is present, water acts as the acceptor, resulting in hydrolysis. However, in the presence of a suitable acceptor, a new oligosaccharide is formed.
Levansucrase from Leuconostoc mesenteroides B-512 FMC has been utilized for the bioproduction of this compound from raffinose. nih.gov The transfructosylation product in this reaction has been confirmed to be this compound. nih.govebi.ac.uk High concentrations of the substrate, raffinose, have been found to significantly favor the production of this compound. nih.govebi.ac.ukresearchgate.net Under optimized conditions, a maximal yield of 88 g/L of this compound has been achieved. nih.govebi.ac.ukresearchgate.net
| Parameter | Optimal Value |
|---|---|
| Enzyme | Levansucrase from Leuconostoc mesenteroides B-512 FMC |
| pH | 6.0 |
| Temperature | 45 °C |
| Substrate Concentration (Raffinose) | 210 g/L |
| Maximal this compound Yield | 88 g/L |
Synthetic Methodologies for D-Melibiose and its Derivatives
Beyond its production from natural precursors, D-Melibiose and its derivatives can also be synthesized through chemical and biocatalytic methods, offering controlled production pathways.
Chemical Synthesis Approaches from Monosaccharide Units
Chemical synthesis provides a route to D-Melibiose from its constituent monosaccharides, D-glucose and D-galactose. One documented chemical synthesis approach involves the use of methyl α-galactoside and α-D-glucopyranosyl bromide. chemsynlab.com This method allows for the precise construction of the α-1,6 glycosidic linkage that characterizes this compound. Permethylation followed by acid-catalyzed hydrolysis is a technique used to determine the structure of disaccharides like this compound by identifying the linkage points between the monosaccharide units. msu.edu
Biocatalytic Production through Microbial Fermentation
Microbial fermentation is a well-established method for the biocatalytic production of D-Melibiose. As previously mentioned, various strains of Saccharomyces cerevisiae are utilized for the whole-cell biocatalytic production of this compound from raffinose. bohrium.com This approach is economically advantageous as it can reduce production costs compared to enzymatic hydrolysis with purified enzymes. bohrium.comnih.gov
The efficiency of this process is closely linked to the activities of key enzymes within the yeast, such as invertase and α-galactosidase, and the expression levels of their corresponding genes (suc2 and mel1). nih.gov To optimize production, metabolic engineering strategies have been employed. For example, constructing engineered S. cerevisiae strains with a deleted mel1 gene prevents the breakdown of the desired this compound product, leading to improved yield and purity. nih.gov Further engineering, such as the insertion of genes for fructose transport, can enhance the removal of the fructose by-product, thereby increasing the purity of the this compound. nih.gov
In addition to yeast, engineered enteric bacteria such as Escherichia coli, Klebsiella oxytoca, and Erwinia chrysanthemi have been shown to catabolize raffinose, leading to the extracellular accumulation of this compound as an intermediate. nih.gov In these organisms, raffinose is first hydrolyzed by a β-fructosidase to this compound and fructose. nih.gov
| Microorganism | Method | Key Genes/Enzymes | Outcome |
|---|---|---|---|
| Saccharomyces cerevisiae (Wild-type) | Whole-cell biocatalysis | Invertase (suc2), α-Galactosidase (mel1) | Production of this compound with potential for by-product formation due to this compound degradation. bohrium.comnih.gov |
| Saccharomyces cerevisiae (Engineered) | Whole-cell biocatalysis | Invertase (suc2), Deleted α-Galactosidase (Δmel1) | Improved yield and purity of this compound by preventing its degradation. nih.gov |
| Engineered Enteric Bacteria (e.g., E. coli) | Fermentation | β-Fructosidase, α-Galactosidase | Extracellular accumulation of this compound as an intermediate during raffinose catabolism. nih.gov |
Selection and Cultivation of Strains with Galactosidase Activity
The biosynthesis of compounds involving D-Melibiose relies heavily on enzymes, particularly α-galactosidase, which catalyzes the hydrolysis of α-1,6-galactosidic linkages. A variety of microorganisms are known to produce this enzyme, making them candidates for industrial applications.
Fungal strains, such as those from the Aspergillus genus, are prominent producers of α-galactosidase. For instance, Aspergillus niger and Aspergillus foetidus ZU-G1 have been identified as effective sources of this enzyme. nih.govresearchgate.net A mutant strain, Aspergillus sp. D-23, developed through UV-DES compound mutagenesis from Aspergillus sp. C18, has demonstrated a high yield of α-galactosidase. mdpi.com Similarly, a newly isolated fungal strain, Aspergillus niger NRC114, has also been utilized for extracellular α-galactosidase production. nih.gov
Bacteria are another significant source of α-galactosidase. Strains of Bacillus stearothermophilus and Azotobacter vinelandii are known to produce this enzyme. researchgate.netnih.gov Additionally, the yeast Saccharomyces pastorianus (lager yeast) possesses the MEL1 gene, which codes for α-galactosidase, enabling it to hydrolyze this compound. wikipedia.org In contrast, Saccharomyces cerevisiae (ale yeast) cannot utilize this compound, a characteristic used to differentiate between the two species. wikipedia.org Efforts have been made to construct stable α-galactosidase-producing baker's yeast strains by integrating the MEL1 gene into commercial mel0 strains. nih.gov
The cultivation of these strains typically involves a basal medium supplemented with specific carbon and nitrogen sources to induce and enhance enzyme production. Common medium components include sucrose, yeast extract, and various mineral salts. ijcmas.com For example, a fermentation medium for Aspergillus foetidus ZU-G1 was optimized to contain soybean meal and wheat bran as key nutrient sources. nih.gov
Optimization of Fermentation Parameters (Temperature, pH, Substrate Concentration, Enzyme Units)
To maximize the yield of α-galactosidase and, consequently, the efficiency of D-Melibiose transformations, it is essential to optimize fermentation parameters. These parameters include physical factors like temperature and pH, as well as nutritional factors such as substrate concentration.
Temperature: The optimal temperature for α-galactosidase production varies among different microorganisms. For instance, Bacillus stearothermophilus produces a thermostable α-galactosidase at 60°C. researchgate.net Bacterial isolates have shown optimal production in the range of 36-38°C. ijcmas.com The α-galactosidase from Aspergillus sp. D-23 has an optimal temperature of 65°C. mdpi.com For Lactosphaera pasteurii WHPC005, the optimal temperature for its α-galactosidase activity was found to be 45°C. nih.gov
pH: The pH of the fermentation medium significantly influences enzyme production and activity. A neutral pH range of 7.0 to 8.0 is generally optimal for bacterial α-galactosidases. ijcmas.com In contrast, fungal α-galactosidases, such as the one from Aspergillus niger, often exhibit optimal activity in acidic conditions, around pH 4.5. nih.gov The α-galactosidase from Aspergillus sp. D-23 has an optimal pH of 5.0. mdpi.com For Aspergillus foetidus ZU-G1, the initial medium pH was optimized to 6.31 for maximal enzyme production. nih.gov The optimal pH for the α-galactosidase from Lactosphaera pasteurii WHPC005 was determined to be 5.5. nih.gov
Substrate Concentration: The composition of the fermentation medium, particularly the carbon and nitrogen sources, plays a critical role. Raffinose has been identified as an effective carbon source for inducing α-galactosidase production in several bacterial isolates. ijcmas.com For Aspergillus foetidus ZU-G1, an optimized medium containing 3.2% soybean meal and 2% wheat bran resulted in a significant increase in enzyme activity. nih.govresearchgate.net
Enzyme Units: The optimization of fermentation conditions leads to a substantial increase in the yield of α-galactosidase, measured in enzyme units (U). For Aspergillus foetidus ZU-G1, optimization of the fermentation medium resulted in an α-galactosidase activity of 64.75 U/mL, which was approximately seven times higher than that in the non-optimized medium. nih.gov In another study with a newly isolated Aspergillus niger NRC114, a central composite design approach for optimization yielded 25.22 U/mL of the enzyme. nih.gov
| Microorganism | Optimal Temperature (°C) | Optimal pH | Key Substrates | Resulting Enzyme Activity |
|---|---|---|---|---|
| Aspergillus foetidus ZU-G1 | Not Specified | 6.31 | 3.2% Soybean meal, 2% Wheat bran | 64.75 U/mL nih.gov |
| Aspergillus niger NRC114 | Not Specified | 4.73 | 1.25% Mannose, 0.959% Meat extract | 25.22 U/mL nih.gov |
| Bacterial Isolates | 36-38 | 7.0-8.0 | Raffinose | Not Specified ijcmas.com |
| Bacillus stearothermophilus | 60 | 6.5-7.0 | Soybean meal | 2.0 U/mL researchgate.net |
| Aspergillus sp. D-23 | 65 | 5.0 | Not Specified | Not Specified mdpi.com |
| Lactosphaera pasteurii WHPC005 | 45 | 5.5 | Raffinose (inducer) | Not Specified nih.gov |
Enzymatic Synthesis of Novel Oligosaccharides Involving D-Melibiose
The enzymatic modification of D-Melibiose opens avenues for the synthesis of novel and potentially functional oligosaccharides. This is primarily achieved through the transgalactosylation activity of certain enzymes.
Transgalactosylation Activity of Glycosidases (e.g., Aspergillus niger α-Galactosidase)
Glycosidases, such as α-galactosidase, can catalyze not only hydrolysis but also transglycosylation reactions. In a transgalactosylation reaction, the enzyme transfers a glycosyl moiety from a donor to an acceptor molecule, which is often another carbohydrate. This process allows for the synthesis of new, larger oligosaccharides.
The α-galactosidase from Aspergillus niger is particularly noted for its transgalactosylation activity. nih.govtandfonline.comtandfonline.com This enzyme can utilize D-Melibiose as a donor of a galactose unit, transferring it to an acceptor molecule to form a new trisaccharide. The efficiency of this synthesis can be influenced by the reaction conditions, such as the concentrations of the donor and acceptor molecules. tandfonline.com
Synthesis of D-Melibiose-Containing Trisaccharides (e.g., N-acetylraffinosamine, N-acetylplanteosamine)
A practical application of the transgalactosylation activity of Aspergillus niger α-galactosidase is the synthesis of novel trisaccharides using D-Melibiose. In one such synthesis, N-acetylsucrosamine and this compound were used as substrates. nih.govtandfonline.comtandfonline.com The α-galactosidase catalyzed the transfer of the galactose residue from this compound to N-acetylsucrosamine, resulting in the formation of two new trisaccharides: N-acetylraffinosamine (RafNAc) and N-acetylplanteosamine (PlaNAc). nih.govtandfonline.comtandfonline.com
These novel trisaccharides are structurally related to raffinose and planteose, with the distinction that a D-glucopyranose residue is replaced by an N-acetyl-D-glucosamine residue. nih.govtandfonline.com Studies have shown that these new compounds exhibit different physicochemical properties compared to their parent oligosaccharides. For instance, N-acetylraffinosamine was found to be more stable in acidic solutions than raffinose. nih.govtandfonline.com Furthermore, while raffinose is readily hydrolyzed by invertase from Saccharomyces cerevisiae, N-acetylraffinosamine is not, indicating a significant alteration in its steric structure. nih.govtandfonline.com
Enzymatic Degradation and Metabolic Pathways
The breakdown of D-Melibiose is a key metabolic process in many organisms, primarily facilitated by the enzyme α-galactosidase.
Hydrolysis of D-Melibiose by α-Galactosidase
D-Melibiose is a disaccharide composed of a galactose molecule linked to a glucose molecule via an α-1,6 glycosidic bond (D-Gal-(α1→6)-D-Glc). wikipedia.org The enzymatic hydrolysis of this bond is catalyzed by α-galactosidase (also known as melibiase), which breaks down D-Melibiose into its constituent monosaccharides: D-galactose and D-glucose. mdpi.comwikipedia.org
This hydrolytic activity is widespread in nature and has been observed in various microorganisms, including bacteria, yeast, and fungi. nih.govnih.gov For example, the α-galactosidase from the novel strain Aspergillus sp. D-23 has been shown to efficiently hydrolyze this compound. mdpi.com Similarly, in Azotobacter vinelandii, an inducible exo-α-galactosidase hydrolyzes this compound exocellularly, leading to the accumulation of glucose and galactose in the surrounding medium. nih.gov The α-galactosidase from Aspergillus niger is also active towards this compound, among other substrates. nih.gov
Specificity of Enzymes (e.g., MEL1 from Saccharomyces pastorianus)
The enzymatic hydrolysis of D-melibiose is a critical step in its metabolism by various microorganisms. In the lager yeast Saccharomyces pastorianus, this function is carried out by an α-galactosidase encoded by the MEL1 gene. wikipedia.orgyeastgenome.org This enzyme is essential for the yeast's ability to utilize this compound as a carbon source. nih.gov
The MEL1 enzyme is a secreted α-galactosidase that catalyzes the breakdown of this compound into its constituent monosaccharides: glucose and galactose. wikipedia.orgyeastgenome.org The specificity of this enzyme lies in its ability to hydrolyze the terminal, non-reducing α-D-galactose residues linked via an α-1,6 bond to a glucose molecule. wikipedia.orguniprot.org The expression of the MEL1 gene is inducible by galactose. nih.gov While MEL1 is highly effective at hydrolyzing this compound, its activity is not strictly limited to this substrate. It can also act on other α-D-galactosides, including galactose oligosaccharides, galactomannans, and galactolipids. uniprot.org The inability of the ale yeast, Saccharomyces cerevisiae, to utilize this compound is a key characteristic used to differentiate it from Saccharomyces pastorianus. wikipedia.org
| Enzyme | Source Organism | Gene | Substrate | Products | Linkage Specificity |
| α-galactosidase | Saccharomyces pastorianus | MEL1 | D-Melibiose | D-Glucose, D-Galactose | α-1,6 |
Role of Glucose Isomerase in D-Melibiose Product Transformation
Following the enzymatic breakdown of D-melibiose into glucose and galactose, these monosaccharides can undergo further transformations. One such significant transformation involves glucose isomerase (also known as D-xylose isomerase). jmb.or.krnih.gov This enzyme does not act on D-melibiose directly but plays a crucial role in the conversion of one of its hydrolysis products, D-glucose.
Glucose isomerase catalyzes the reversible isomerization of D-glucose to D-fructose. creative-enzymes.com This enzymatic reaction is of immense industrial importance, particularly in the production of high-fructose corn syrup (HFCS). nih.gov The enzyme is typically intracellular and requires metal ions like Mg²+ or Co²+ for its activity. jmb.or.krcreative-enzymes.com While its primary industrial application involves glucose, glucose isomerase also exhibits activity towards other sugars, notably the isomerization of D-xylose to D-xylulose. nih.govcreative-enzymes.com However, it does not act on D-galactose, the other product of this compound hydrolysis. jmb.or.kr
| Enzyme | EC Number | Action | Substrate | Product |
| Glucose Isomerase | 5.3.1.5 | Isomerization | D-Glucose | D-Fructose |
| Glucose Isomerase | 5.3.1.5 | Isomerization | D-Xylose | D-Xylulose |
Enzymes from Lactobacilli Involved in D-Melibiose Metabolism
Various species of Lactobacilli, a prominent group of lactic acid bacteria, are capable of metabolizing D-melibiose. researchgate.netassaygenie.com This metabolic capability is dependent on a set of specific enzymes for the transport and hydrolysis of the disaccharide. The metabolism of this compound in these bacteria is an inducible process, often triggered by the presence of this compound or galactose in the growth medium. nih.gov
The initial step in D-melibiose metabolism by Lactobacilli is its transport into the cell, which is facilitated by specific transport systems. nih.gov Once inside the cell, D-melibiose is hydrolyzed by an α-galactosidase, similar to the MEL1 enzyme in yeast, which cleaves the α-1,6-glycosidic bond to yield D-glucose and D-galactose. nih.gov In some lactobacilli, such as Lactobacillus plantarum, the this compound transport system and α-galactosidase are induced by galactose and this compound. nih.gov The resulting glucose and galactose are then channeled into the central glycolytic pathways for energy production. researchgate.net
| Organism | Key Enzymes/Systems | Function | Inducers |
| Lactobacillus plantarum | This compound transport system | Transports this compound into the cell | This compound, Galactose |
| Lactobacillus plantarum | α-galactosidase | Hydrolyzes this compound | This compound, Galactose |
Levansucrase-Mediated Degradation and Production (e.g., from Leuconostoc mesenteroides)
Levansucrase, an enzyme produced by microorganisms like Leuconostoc mesenteroides, is primarily known for its role in synthesizing levan, a fructose polymer. longdom.org However, this enzyme also possesses transfructosylation activity, which can be harnessed for both the degradation of certain sugars and the production of others, including D-melibiose. nih.gov
In a notable application, levansucrase from Leuconostoc mesenteroides is utilized for the enzymatic production of D-melibiose from raffinose. nih.govresearchgate.net Raffinose is a trisaccharide composed of galactose, glucose, and fructose. Levansucrase catalyzes a transfructosylation reaction where the fructose moiety of raffinose is transferred to an acceptor molecule, leaving behind the disaccharide this compound (galactose-glucose). nih.govacs.org This process has been optimized for various parameters to achieve high yields of this compound. nih.gov For instance, optimal conditions for this compound production using levansucrase from L. mesenteroides B-512 FMC have been identified as a pH of 6.0, a temperature of 45°C, and high substrate concentrations. nih.govacs.org This enzymatic approach represents a significant biosynthetic route for D-melibiose, contrasting with its catabolic degradation. nih.gov
| Enzyme | Source Organism | Reaction Type | Substrate | Product | Optimal pH | Optimal Temperature |
| Levansucrase | Leuconostoc mesenteroides B-512 FMC | Transfructosylation | Raffinose | D-Melibiose | 6.0 | 45°C |
Biological and Biochemical Roles of D Melibiose in Research Systems
Microbial Metabolism and Diagnostic Applications
The ability or inability of microorganisms to metabolize D-melibiose is a key characteristic exploited for their identification and differentiation.
D-Melibiose can be utilized as a sole carbon source by a wide range of microorganisms, including various bacteria and some yeasts. cymitquimica.comhmdb.ca This metabolic capability is fundamental to their growth and proliferation in specific environments. For instance, bacteria such as Escherichia coli and Salmonella typhimurium can import D-melibiose into the cell and hydrolyze it into its constituent monosaccharides, galactose and glucose, which then enter their respective catabolic pathways. hmdb.canih.gov The enzyme responsible for this breakdown is α-galactosidase. wikipedia.orgnih.gov
Several species within the Enterobacteriaceae family, including Klebsiella pneumoniae and Enterobacter species, are also known to ferment melibiose (B213186). sigmaaldrich.com Additionally, certain strains of Agrobacterium and Bacillus have demonstrated the ability to oxidize or utilize D-melibiose. apsnet.orgresearchgate.net This broad yet differential utilization among microbial species makes D-melibiose a valuable component in microbiological research.
Table 1: Examples of Microorganisms Utilizing D-Melibiose
| Microorganism | Family/Group | Utilization |
| Escherichia coli | Enterobacteriaceae | Fermentation/Metabolism |
| Salmonella typhimurium | Enterobacteriaceae | Fermentation/Metabolism |
| Klebsiella pneumoniae | Enterobacteriaceae | Fermentation/Metabolism |
| Enterobacter hormaechei | Enterobacteriaceae | Growth |
| Saccharomyces pastorianus | Yeast | Assimilation/Metabolism |
| Agrobacterium tumefaciens | Rhizobiaceae | Oxidation |
| Bacillus species | Bacillaceae | Utilization |
This table provides a summary of various microorganisms and their ability to utilize D-Melibiose as a carbon source, as documented in scientific literature. sigmaaldrich.comapsnet.orgresearchgate.netmedchemexpress.commdpi.com
The selective ability of microorganisms to ferment D-melibiose serves as a powerful diagnostic tool for their differentiation. sigmaaldrich.comsigmaaldrich.com This principle is widely applied in clinical and industrial microbiology to distinguish between closely related species.
A classic application of D-melibiose in industrial microbiology, particularly in the brewing industry, is the differentiation between lager yeast (Saccharomyces pastorianus) and ale yeast (Saccharomyces cerevisiae). wikipedia.orgmdpi.com Saccharomyces pastorianus possesses the MEL1 gene, which encodes the enzyme α-galactosidase, enabling it to hydrolyze and metabolize D-melibiose. wikipedia.orgebi.ac.uk In contrast, Saccharomyces cerevisiae lacks this gene and, therefore, cannot utilize D-melibiose. wikipedia.orgebi.ac.uk
This distinct metabolic difference is exploited in diagnostic tests. mdpi.com For example, a rapid method using the chromogenic substrate X-α-gal (5-bromo-4-chloro-3-indolyl-α-D-galactopyranoside), a homolog of this compound, can differentiate the two species. tandfonline.com S. pastorianus cleaves X-α-gal, producing a blue-green color, while S. cerevisiae does not, resulting in no color change. tandfonline.com
Within the large and diverse family of Enterobacteriaceae, D-melibiose fermentation is a key biochemical test used in identification schemes. sigmaaldrich.com Many commercially available microbial identification systems incorporate this compound utilization to help differentiate various genera and species, such as Salmonella, Escherichia, Klebsiella, and Enterobacter. sigmaaldrich.comasm.org
For instance, a numeric identification system known as MORLUC includes this compound as one of its six core tests to identify members of the Enterobacteriaceae family. nih.gov Furthermore, specialized agar (B569324) media have been developed to aid in this differentiation. One such medium, this compound–X-Gal–MacConkey (MXgMac) agar, uses the differential utilization of this compound and a lactose (B1674315) analog to distinguish between Escherichia albertii (this compound-negative), E. coli (this compound-negative), and Salmonella (this compound-positive). mdpi.com E. albertii is unable to metabolize this compound because it does not produce α-galactosidase. mdpi.com
Table 2: D-Melibiose Utilization in Select Enterobacteriaceae
| Organism | This compound Utilization |
| Salmonella spp. | Positive |
| Klebsiella pneumoniae | Positive |
| Escherichia coli | Typically Positive |
| Escherichia albertii | Negative |
| Shigella spp. | Typically Negative |
This table summarizes the typical D-melibiose utilization patterns for several key members of the Enterobacteriaceae family, which is used as a basis for their differentiation. sigmaaldrich.commdpi.com
Differentiating between the closely related species Klebsiella pneumoniae and Klebsiella variicola can be challenging due to their high degree of genetic similarity. medcraveonline.com However, biochemical tests, including the utilization of D-melibiose, can aid in their distinction. While both species are generally capable of metabolizing a wide range of carbohydrates, subtle differences in their metabolic profiles can be informative. medcraveonline.comresearchgate.net
Research has shown that while many strains of both species can utilize this compound, inconsistencies exist, and its use in differentiation is often part of a larger panel of biochemical tests. medcraveonline.com For example, one study highlighted that a plant-pathogenic strain of K. pneumoniae was negative for this compound utilization, whereas a reference strain of K. variicola was positive. medcraveonline.com However, other studies have reported this compound utilization by K. pneumoniae. researchgate.net Therefore, while not a standalone definitive test, this compound fermentation contributes to the cumulative biochemical profile for distinguishing these two important pathogens.
The metabolism of D-melibiose in microorganisms is a tightly regulated process at both the genetic and biochemical levels. In bacteria like E. coli and S. typhimurium, the genes for D-melibiose utilization are often organized into operons. In E. coli, the mel operon includes genes for the this compound permease (melB), which transports the sugar into the cell, and α-galactosidase (melA), which cleaves it. hmdb.ca
In Saccharomyces cerevisiae strains that can utilize this compound, the key gene is MEL1, which encodes the secreted α-galactosidase. biorxiv.org The expression of this gene, much like the galactose utilization (GAL) genes, is subject to regulation. The presence of galactose can induce the expression of MEL1 through the Gal4p transcription factor. biorxiv.org Conversely, the presence of glucose typically represses the expression of the GAL and MEL1 genes, a phenomenon known as catabolite repression. biorxiv.org
In the phytopathogenic bacterium Erwinia chrysanthemi (now Dickeya dadantii), the raf gene cluster is essential for this compound catabolism. asm.org This cluster is controlled by a specific repressor, RafR, and the global activator, cyclic AMP receptor protein (CRP). asm.org Interestingly, the genes within this cluster, rafA and rafB, appear to be more specifically adapted for this compound catabolism than for raffinose (B1225341), from which the cluster derives its name. asm.org
Genetic and Biochemical Regulation of D-Melibiose Metabolism in Microorganisms
Inducible Enzyme Production (α-Galactosidase, Galactoside Permease)
In model organisms such as Escherichia coli and Salmonella typhimurium, D-melibiose is a key inducer for the synthesis of specific enzymes required for its own metabolism. nih.govnih.govnih.gov The primary enzymes induced are α-galactosidase and a galactoside permease (also known as this compound permease or TMG permease II). nih.govnih.govnih.gov
Under normal conditions, the levels of these enzymes are very low. nih.govnih.gov However, in the presence of D-melibiose, their production is significantly increased. nih.govnih.gov α-galactosidase is responsible for hydrolyzing D-melibiose into its constituent monosaccharides, galactose and glucose. ebi.ac.uk The galactoside permease facilitates the transport of D-melibiose across the cell membrane into the cytoplasm. nih.govnih.govnih.gov
Studies have shown that in E. coli K-12, mutants unable to metabolize this compound often lack either α-galactosidase, the specific galactoside permease, or both. nih.gov The coordinated induction of both α-galactosidase and the permease by D-melibiose suggests that these genes may be part of a common operon, the mel operon. nih.govresearchgate.net This allows for an efficient cellular response to the availability of D-melibiose as a carbon source.
Effects of Glucose and Cyclic AMP on Enzyme Induction
The induction of the mel operon by D-melibiose is subject to regulation by other sugars, most notably glucose, in a phenomenon known as catabolite repression. nih.govnih.govbiorxiv.org In the presence of glucose, which is a preferred carbon source for many bacteria, the induction of α-galactosidase and galactoside permease by D-melibiose is severely inhibited. nih.govnih.gov This ensures that the cell prioritizes the metabolism of the more readily usable sugar.
This glucose-mediated repression can be counteracted by the addition of 3',5'-cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.govasm.orgnih.gov When cAMP levels are high, the catabolite activator protein (CAP, also known as CRP) binds to cAMP to form a complex. This cAMP-CAP complex is a global transcriptional activator that is required for the full expression of the mel operon, even in the presence of the inducer D-melibiose. researchgate.netableweb.org In E. coli, the addition of cAMP has been shown to release both transient and catabolite repression of the mel operon by glucose. asm.orgnih.gov However, even with the relief of catabolite repression by cAMP, preferential utilization of glucose over this compound can still occur due to inducer exclusion, where the transport of glucose into the cell inhibits the transport of other sugars like this compound. nih.gov
In some bacteria, such as Klebsiella aerogenes, D-melibiose itself can act as a specific repressor of the lac operon, and this repression is not relieved by cAMP. cambridge.org
D-Melibiose as an Effector Molecule for Operon Activation (e.g., lac operon)
D-melibiose also functions as an effector molecule, capable of inducing the lac (lactose) operon in E. coli. researchgate.netomanchem.comrxchemicals.com The lac operon is a classic model for gene regulation and is primarily induced by allolactose, a metabolite of lactose. However, other structurally similar molecules, including D-melibiose, can also bind to the Lac repressor protein and induce transcription of the operon's genes. researchgate.net This cross-reactivity highlights the overlapping specificities of regulatory proteins and their effector molecules.
The induction of the lac operon by D-melibiose is significant, although the sugar itself is not a substrate for the primary enzyme of the operon, β-galactosidase. researchgate.net The Lac permease, however, can transport D-melibiose. researchgate.net This interaction between the mel and lac operons, where an inducer for one can affect the other, demonstrates the intricate network of regulatory interactions within the cell. nih.gov
Exploration of D-Melibiose Metabolic Pathways in Model Organisms (Salmonella typhimurium, Escherichia coli)
The metabolic pathway for D-melibiose has been extensively studied in the model organisms Salmonella typhimurium and Escherichia coli. nih.govnih.govnih.govsigmaaldrich.com In both bacteria, the initial step in D-melibiose metabolism is its transport into the cell via a specific permease, the this compound permease (MelB). nih.govresearchgate.net This transport is an active process, often coupled with the symport of cations like Na+, Li+, or H+. nih.govsigmaaldrich.com
Once inside the cell, D-melibiose is hydrolyzed by the enzyme α-galactosidase into D-galactose and D-glucose. ebi.ac.uk
The resulting monosaccharides, glucose and galactose, then enter their respective central metabolic pathways. genome.jpresearchgate.netsri.com
D-glucose is typically phosphorylated to glucose-6-phosphate and enters glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or the Entner-Doudoroff pathway to generate energy and metabolic precursors. genome.jp
D-galactose is converted through the Leloir pathway into glucose-6-phosphate, which can then be funneled into glycolysis.
The genes encoding the proteins for D-melibiose transport and breakdown (melB for the permease and melA for α-galactosidase) are organized in the mel operon. The expression of this operon is tightly regulated, being induced by D-melibiose and subject to catabolite repression by glucose. researchgate.net In S. Typhimurium, the ability to utilize D-melibiose is considered one of its specific metabolic capabilities that may aid its survival in diverse environments. openagrar.denih.gov
Physiological and Molecular Interactions
Influence on Gut Microbiota Composition and Function
As a non-digestible oligosaccharide, D-melibiose becomes a substrate for fermentation by the gut microbiota in the colon. researchgate.net This has significant implications for the composition and function of the gut microbial ecosystem.
Promotion of Beneficial Gut Bacterial Growth (e.g., Bifidobacterium)
A substantial body of research has highlighted the role of D-melibiose in promoting the growth of beneficial gut bacteria, particularly species of the genus Bifidobacterium. biointerfaceresearch.comnih.gov Various strains of Bifidobacterium, including B. breve, have been shown to effectively metabolize this compound. nih.govfrontiersin.org This metabolic capability is often linked to the presence of specific genes and transport systems, such as ABC-type transporters, that allow for the internalization and fermentation of this compound. frontiersin.org
The ability to utilize this compound is not uniform across all gut bacteria, giving Bifidobacterium a competitive advantage in its presence. biointerfaceresearch.com For instance, research comparing different Bifidobacterium strains has revealed variations in their capacity to metabolize this compound, suggesting strain-specific adaptations. biointerfaceresearch.com The fermentation of this compound by these bacteria leads to the production of short-chain fatty acids (SCFAs), which are known to have numerous health benefits for the host.
Table 1: Utilization of D-Melibiose by Select Bifidobacterium Strains
| Bifidobacterium Strain | This compound Metabolism | Reference |
| B. breve UCC2003 | Growth supported by this compound | frontiersin.org |
| B. breve PRL2012 | Shows broader metabolic capabilities including this compound | nih.gov |
| B. pseudolongum ATCC25526 | Can metabolize D-melibiose | biointerfaceresearch.com |
| B. pseudolongum UMB-MBP-01 | Cannot metabolize D-melibiose | biointerfaceresearch.com |
Immunomodulatory Research Involving D-Melibiose
Emerging research indicates that D-melibiose can exert immunomodulatory effects, influencing both innate and adaptive immune responses.
Suppression of Th2 Immune Responses
Studies have shown that dietary D-melibiose can suppress T-helper 2 (Th2) cell-mediated immunity. frontiersin.org Th2 responses are characteristically involved in allergic reactions and are driven by cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13. nih.govpsu.edu
In a study using ovalbumin (OVA)-specific T-cell receptor transgenic mice, dietary this compound was found to significantly decrease the production of IL-4, a key Th2 cytokine. frontiersin.org This reduction in IL-4 suggests that this compound can dampen the Th2-type immune response to an orally administered antigen. frontiersin.org The suppression of Th2 responses is a critical area of research for the potential management of allergic diseases.
Enhancement of Oral Tolerance Mechanisms
Oral tolerance is the state of local and systemic immune unresponsiveness to antigens delivered orally. This process is crucial for preventing adverse immune reactions to food proteins and commensal bacteria. Research suggests that D-melibiose can enhance the induction of oral tolerance. frontiersin.org
In studies with BALB/c mice, the prior oral administration of an antigen (ovalbumin) suppressed the T-helper cell responses induced by subsequent immunization. frontiersin.org This effect was further enhanced in mice that received a diet supplemented with this compound. frontiersin.org The enhancement of oral tolerance by this compound is likely linked to its ability to modulate T-cell responses and promote a more tolerogenic immune environment in the gut. frontiersin.org This process may involve the induction of regulatory T cells (Tregs), which play a pivotal role in maintaining immune homeostasis.
Table 2: Effect of Dietary this compound on T-helper Cell Responses and Oral Tolerance in Mice
| Experimental Group | Key Finding | Implication | Reference |
| OVA-specific T-cell receptor transgenic mice fed this compound | Markedly decreased IL-4 production | Suppression of Th2 response | frontiersin.org |
| BALB/c mice fed OVA and this compound prior to immunization | Further diminished Th cell responses compared to OVA alone | Enhancement of oral tolerance | frontiersin.org |
Neurobiological Research on D-Melibiose Effects
Recent investigations have explored the potential neuroprotective effects of D-melibiose. One study investigated its effects in a rat model of ischemic stroke. nih.gov The research indicated that this compound treatment mitigated neurological injury. nih.gov
The proposed mechanism for this neuroprotection involves the enhancement of autophagy flux. nih.gov this compound was found to promote the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. nih.gov By improving autophagy, this compound may help clear aggregated proteins and damaged organelles that contribute to neuronal damage following an ischemic event. nih.gov Furthermore, unlike some other sugars, this compound is thought to be more available to exert its effects as it is not readily digested by intestinal enzymes. nih.gov Another study in a mouse model of Parkinson's disease also suggested a neuroprotective potential for this compound through the upregulation of autophagy and reduction of neuroinflammation. researchgate.net
Investigation of D-Melibiose as a Growth Factor for Specific Cell Types
Growth factors are naturally occurring substances, typically small proteins or peptides, capable of stimulating cellular growth, proliferation, and differentiation. ehu.eus They bind to specific receptors on the cell surface, initiating intracellular signaling pathways that regulate various cellular processes, including the cell cycle. ehu.eus While many growth factors are proteins, the term has expanded to include other molecules that influence cell growth.
D-Melibiose has been identified as a potential growth factor for certain cell types. biosynth.com Cell culture media, the nutrient broths used to grow cells in vitro, are complex mixtures that provide energy sources, amino acids, vitamins, and often, specific growth factors to support the proliferation of different cell lines. fishersci.se The inclusion of specific factors like Epidermal Growth Factor (EGF) or Fibroblast Growth Factor (FGF) is common. fishersci.se The characterization of D-melibiose as a growth factor suggests it can play a role in promoting the growth and division of particular cells, although the specific cell types and the mechanisms are a subject of ongoing research. biosynth.com
| Factor Type | Definition | Examples |
| Protein/Peptide Growth Factors | Secreted bioactive molecules that stimulate cellular processes by binding to plasma membrane receptors. | Epidermal Growth Factor (EGF), Platelet-Derived Growth Factor (PDGF), Granulocyte-colony stimulating factor (G-CSF) |
| Small Molecule Growth Factors | Non-protein molecules that can promote or inhibit mitosis or influence cell differentiation. | D-Melibiose (for some cell types) |
Research into Potential Calcium Absorption Promotion
There is a body of research investigating the role of indigestible sugars, including D-melibiose, in promoting the absorption of minerals such as calcium. mdpi.com Studies conducted in vitro using rat small and large intestinal epithelium have shown that D-melibiose can enhance net calcium absorption. mdpi.comtandfonline.comanimbiosci.org
The proposed mechanism involves an increase in the permeability of the paracellular pathway, which is the space between adjacent epithelial cells. mdpi.com D-melibiose appears to affect the tight junctions, which are protein complexes that seal this pathway. By "opening" these tight junctions, D-melibiose facilitates the passage of minerals like calcium, magnesium, and zinc across the intestinal wall. mdpi.comanimbiosci.org This effect has been observed in various segments of the intestine, including the jejunum, ileum, cecum, and colon in rat models. mdpi.com
In addition to direct effects on tight junctions, D-melibiose has been shown to promote the absorption of other compounds, such as quercetin (B1663063) glycosides, by increasing their hydrolysis in the intestinal lumen. researchgate.net This suggests that D-melibiose can influence intestinal absorptive processes through multiple mechanisms.
| Study Type | Model System | Observed Effect of D-Melibiose | Mechanism | Reference |
| In vitro | Rat small and large intestinal epithelium | Enhanced net absorption of Calcium, Magnesium, and Zinc | Increased permeability of tight junctions | mdpi.comanimbiosci.org |
| In vivo | Anesthetized rats (ligated small intestinal loop) | Promoted absorption of quercetin glycosides | Increased glycoside hydrolysis in the intestinal lumen | researchgate.net |
Study of Elastin-Laminin Receptor Agonist Activity
The elastin-laminin receptor (ELR) is a cell surface receptor that binds to elastin (B1584352), a key protein in the extracellular matrix responsible for the elasticity of tissues. cellmolbiol.org The interaction of ligands with this receptor can trigger various cellular responses, including cell proliferation and the release of enzymes. nih.gov
D-Melibiose has been studied in the context of its interaction with the ELR, where it appears to have a modulatory role. Some chemical databases classify D-melibiose as an elastin-laminin receptor agonist, meaning it can bind to and activate the receptor. ebi.ac.ukebi.ac.uk
However, functional studies present a more complex picture. In research involving human activated lymphocytes, which express the ELR, elastin peptides act as agonists, stimulating the cells. nih.gov At high concentrations, these agonists can lead to receptor overload and subsequent cell death. cellmolbiol.orgnih.gov In this specific model, D-melibiose, along with lactose, was found to act as an antagonist. It protected the lymphocytes from this agonist-induced, receptor-mediated cell death. nih.gov This suggests that D-melibiose can compete with or otherwise inhibit the binding of elastin peptides, thereby preventing the downstream effects of excessive receptor activation. Therefore, the activity of D-melibiose at the ELR may be context-dependent, potentially acting as an antagonist in the presence of strong agonists. nih.gov
Advanced Analytical and Characterization Methodologies for D Melibiose Research
Spectroscopic Techniques for Structural and Dynamic Analysis
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a non-destructive and highly sensitive means to investigate the molecular structure and dynamics of D-Melibiose. Various spectroscopic methods, each probing different aspects of molecular behavior, are employed to create a holistic understanding of this complex carbohydrate.
In the solid state, D-Melibiose exhibits distinct absorption peaks in the THz frequency range, which serve as a unique spectral fingerprint. nih.gov Experimental measurements have identified characteristic absorption peaks for solid D-Melibiose. nih.govresearchgate.net For instance, a study utilizing THz-TDS in the 0.1–2.0 THz range reported experimental absorption peaks at approximately 0.89 THz, 1.27 THz, 1.60 THz, and 1.81 THz. nih.gov These experimental findings show significant agreement with theoretical simulations based on density functional theory (DFT), which predicted absorption peaks at 0.85 THz, 1.20 THz, 1.60 THz, and 1.81 THz. nih.govresearchgate.net The vibrational modes corresponding to these peaks involve collective motions of the entire molecule. researchgate.net
When D-Melibiose is in an aqueous solution, its THz spectrum changes significantly. The presence of water molecules weakens the intramolecular and intermolecular interactions of the saccharide. nih.gov This leads to a broadening and shifting of the absorption peaks observed in the solid state. nih.gov Despite the influence of the solvent, data processing techniques can extract the relative absorption peaks from the solution spectra. researchgate.net
| Experimental Peak (THz) nih.gov | Simulated Peak (THz) nih.govresearchgate.net |
|---|---|
| 0.89 | 0.85 |
| 1.27 | 1.20 |
| 1.60 | 1.60 |
| 1.81 | 1.81 |
The THz absorption of D-Melibiose solutions is correlated with both concentration and temperature. nih.gov As the concentration of the D-Melibiose solution increases, the THz absorption also increases. This is primarily attributed to the interactions between the dipole moments of the D-Melibiose molecules and the THz radiation. researchgate.net
Temperature also has a notable effect on the THz spectrum of D-Melibiose. As the temperature of a D-Melibiose solution increases, the THz transmission intensity gradually decreases. researchgate.net A linear relationship has been observed between the decreasing trend of spectral values at a specific frequency (e.g., 0.6 THz) and increasing temperature. researchgate.net
| Temperature Change | THz Transmission Intensity researchgate.net | Correlation at 0.6 THz researchgate.net |
|---|---|---|
| Increasing | Gradual Decrease | Linear Decrease |
Fourier-Transform Infrared (FT-IR) spectroscopy is a well-established technique for examining the secondary structure of proteins and other biomolecules, and it has been applied to study systems involving D-Melibiose. researchgate.netnih.gov This method is based on the principle that molecules absorb specific frequencies of infrared light that correspond to the vibrational frequencies of their chemical bonds. frontiersin.org The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule. frontiersin.org In studies of the melibiose (B213186) permease (MelB), a transport protein that binds this compound, FT-IR has been used to investigate its secondary structure and the conformational changes that occur upon substrate binding. researchgate.netnih.govnih.gov For instance, the amide I band in the FT-IR spectrum, typically found between 1600 and 1700 cm⁻¹, is particularly sensitive to the protein's secondary structure components like α-helices and β-sheets. nih.gov Changes in the shape and position of this band upon the addition of this compound can indicate structural modifications in the protein. nih.gov While direct FT-IR data on pure D-Melibiose is less commonly the focus of these studies, the technique is crucial for understanding its interactions with biological macromolecules. researchgate.netnih.govmdpi.com
Near-Infrared (NIR) spectroscopy, which utilizes the NIR region of the electromagnetic spectrum (approximately 780 to 2500 nm), is a versatile and non-destructive technique for material characterization. spectroscopyonline.comkpmanalytics.com It probes the overtones and combination bands of fundamental molecular vibrations, such as those from C-H, O-H, and N-H bonds, which are abundant in carbohydrates like D-Melibiose. celignis.com NIR spectroscopy is particularly useful for the rapid analysis of the chemical composition and physical properties of materials. spectroscopyonline.comkpmanalytics.com In the context of D-Melibiose, NIR has been used to study and compare different batches of the material, although in some cases, no significant differences were observed between batches using this method alone. helsinki.fi It is often used in conjunction with other techniques for a more comprehensive characterization. helsinki.fi The development of NIR models, calibrated against reference wet-chemical methods, allows for the quantitative prediction of the composition of unknown samples from their NIR spectra alone. celignis.comresearchgate.net
Nuclear Magnetic Resonance (NMR) for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the structural elucidation of D-melibiose. nih.gov Both ¹H and ¹³C NMR are employed to provide detailed information about the molecular structure, including the configuration of anomers and the nature of the glycosidic bond. unimo.itresearchgate.net High-resolution NMR, often in combination with theoretical calculations, allows for the complete structural determination of D-melibiose and its derivatives. nih.govacs.org
The anomeric configuration, a key structural feature, can be determined from the coupling constant (J₁,₂) in ¹H NMR spectra. unimo.it For D-melibiose, which is composed of a galactose and a glucose unit, the chemical shifts and coupling constants of the anomeric protons are particularly informative. wikipedia.org Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning all proton and carbon signals and confirming the connectivity between the two sugar residues. researchgate.netipb.pt For instance, HMBC experiments are crucial for identifying the C1-O-C6 glycosidic linkage.
The table below presents typical ¹H and ¹³C NMR chemical shifts for D-melibiose in D₂O, referenced to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). bmrb.io These values are essential for the identification and structural confirmation of D-melibiose in various samples.
Table 1: ¹H and ¹³C NMR Chemical Shifts for D-Melibiose in D₂O
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
|---|---|---|
| Galactose Residue | ||
| C-1' | 98.773 | 4.979 |
| C-2' | 73.652 | 3.730 |
| C-3' | 74.116 | 3.887 |
| C-4' | 77.017 | 3.959 |
| C-5' | 71.896 | 3.499 |
| C-6' | 63.796 | 3.627 |
| Glucose Residue | ||
| C-1 | 100.890 | 5.234 |
| C-4 | 78.582 | 3.499 |
| C-6 | 68.601 | 3.730 |
Data sourced from the Biological Magnetic Resonance Bank (BMRB). bmrb.io
Chromatographic Separation and Detection Methods
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a widely used method for the analysis of sugars like D-melibiose that lack a UV chromophore. waters.comnih.gov ELSD is a universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated. jascoinc.com This technique is particularly advantageous for carbohydrate analysis because it is compatible with gradient elution, allowing for the separation of complex mixtures of sugars. nih.govshimadzu.com
The separation of D-melibiose is often achieved using hydrophilic interaction liquid chromatography (HILIC) with columns such as those with amino or amide stationary phases. jascoinc.comresearchgate.net A typical mobile phase consists of a mixture of acetonitrile (B52724) and water. researchgate.net This method has been successfully applied to determine D-melibiose in various food samples, including soybean and fruit juices. waters.comsigmaaldrich.com The method offers good sensitivity, with detection and quantification limits often in the mg/L range. mdpi.com
Table 2: Example HPLC-ELSD Parameters for Disaccharide Analysis
| Parameter | Value |
|---|---|
| Column | AsahiPak NH2P-50 4E (4.6 ID x 250 L mm) |
| Mobile Phase | Acetonitrile/Water (75:25) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| ELSD Nebulizer Temp. | 30 °C |
| ELSD Evaporator Temp. | 30 °C |
| ELSD Gas Flow | 1.4 SLM |
Based on a general method for disaccharide analysis. jascoinc.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for both the qualitative and quantitative analysis of D-melibiose. sigmaaldrich.commdpi.com Since sugars are non-volatile, a derivatization step is required to convert them into volatile compounds before GC analysis. koreascience.kr A common method involves oximation followed by silylation to produce trimethylsilyl (B98337) (TMS) derivatives. koreascience.kr
For qualitative analysis, the mass spectrometer provides a fragmentation pattern for the derivatized D-melibiose, which serves as a molecular fingerprint for identification. libretexts.org The retention time from the gas chromatograph further confirms the identity of the compound. libretexts.org Quantitative analysis is achieved by measuring the area of the chromatographic peak, which is proportional to the amount of the analyte. libretexts.org The use of an internal standard is recommended for high accuracy and precision. libretexts.org GC-MS has been effectively used to analyze D-melibiose in environmental samples and various food products like honey and seeds. sigmaaldrich.commdpi.comnih.gov
Table 3: GC-MS Analysis Overview for D-Melibiose
| Analytical Step | Description |
|---|---|
| Sample Preparation | Derivatization (e.g., oximation followed by silylation with MSTFA) to increase volatility. tesisenred.net |
| GC Separation | Separation of derivatized sugars on a capillary column (e.g., DB-5). nih.gov |
| MS Detection | Detection and fragmentation of the analyte to produce a characteristic mass spectrum for identification. libretexts.org |
| Quantification | Integration of peak areas, often using an internal standard for improved accuracy. libretexts.orgnih.gov |
| Applications | Analysis in honey, cereal and leguminous seeds, and environmental samples. sigmaaldrich.commdpi.comkoreascience.kr |
Solid-State Structural Analysis
X-ray Diffraction (XRD) and X-ray Powder Diffraction (XRPD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) and X-ray Powder Diffraction (XRPD) are fundamental techniques for analyzing the crystalline structure of D-melibiose. carleton.edu These methods provide information on the arrangement of atoms within a crystal lattice, allowing for phase identification and determination of unit cell dimensions. carleton.edu When monochromatic X-rays interact with a crystalline sample, they diffract in specific directions, producing a unique pattern of peaks. carleton.edu
For D-melibiose, XRD studies have revealed that it can exist in different crystalline forms, including a monohydrate. researchgate.netresearchgate.net The diffraction pattern, which plots intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline form. rigaku.com XRPD is particularly useful for analyzing powdered samples and can be used to study crystallization behavior and identify different polymorphic forms. researchgate.netresearchgate.net For example, studies have shown that amorphous this compound can crystallize into its monohydrate form under certain humidity conditions, a process that can be monitored by observing the appearance of characteristic diffraction peaks over time. researchgate.net
Scanning Electron Microscopy (SEM) for Particle Morphology Evaluation
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to evaluate the particle morphology, including size and shape, of D-melibiose. helsinki.fijeolusa.com SEM works by scanning a focused beam of electrons over a sample's surface to create a high-resolution image. jeolusa.com This allows for the detailed visualization of the surface topography of individual particles. researchgate.net
In D-melibiose research, SEM has been used to characterize the morphology of different batches of the material, revealing variations in particle size and shape which can influence properties like flowability. helsinki.fi The technique can distinguish between crystalline and amorphous particles, with crystalline materials often showing distinct angular shapes and amorphous materials appearing more rounded or irregular. sepa.org.uk For instance, SEM images can show the particle size, shape, and surface texture of D-melibiose powders, which is important for applications where physical properties are critical. helsinki.fiiiste.org
Thermal Characterization Techniques
Thermal analysis methods are crucial for understanding the physical properties of D-Melibiose, including its stability and phase behavior under varying temperature conditions. These techniques are fundamental in fields ranging from food science to pharmaceuticals, where the thermal characteristics of excipients and ingredients are critical.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. wikipedia.org By precisely monitoring the energy absorbed or released by a sample as it is heated or cooled, DSC can identify key properties like melting points and glass transitions. wikipedia.orgtorontech.com
For D-Melibiose, DSC studies have been instrumental in characterizing its thermal behavior. The melting point for the α-melibiose monohydrate is in the range of 179 - 181 °C, while the β-melibiose dihydrate has a much lower melting point of about 85 - 86 °C. helsinki.fi The anhydrous form has a reported melting point of 182 °C. glycodepot.comchemicalbook.com
A significant area of research is the effect of water on the physical state of amorphous sugars. Water acts as a plasticizer, lowering the glass transition temperature (Tg) of amorphous D-Melibiose. researchgate.net The glass transition is a critical parameter for the stability of amorphous food and pharmaceutical products, as storage above the Tg can lead to undesirable physical changes like caking or crystallization. nih.gov DSC is used to measure the Tg of D-Melibiose at different water activities, providing data that can be fitted to models like the Gordon-Taylor (GT) equation to predict stability. researchgate.net Studies on frozen aqueous solutions of various sugars, including the monosaccharides that constitute this compound (glucose and galactose), have shown that they commonly exhibit two distinct glass transitions, with the higher temperature transition being associated with structural collapse during freeze-drying. nih.gov
Table 1: Measured Glass Transition Temperatures (Tg) of Amorphous D-Melibiose at Different Water Activities (aw)
| Water Activity (aw) | Measured Tg (°C) |
|---|---|
| ~0 | 108 |
| 0.11 | 75 |
| 0.22 | 48 |
| 0.33 | 25 |
This table is generated based on data presented in a study on the effect of water plasticization on amorphous disaccharides. researchgate.net
Thermogravimetry (TG) for Thermal Stability Assessment
Thermogravimetric analysis (TGA or TG) provides information on the thermal stability and composition of a material by measuring changes in its mass as a function of temperature or time. etamu.edueag.com A TG analysis of D-Melibiose reveals its decomposition profile, which typically occurs in distinct stages.
In a dynamic TG experiment, where the sample is heated at a constant rate, the initial weight loss observed at lower temperatures (e.g., between 50 and 180 °C) is generally attributed to the evaporation of bound water, such as in D-Melibiose monohydrate. helsinki.firesearchgate.net Following dehydration, the anhydrous D-Melibiose remains stable until higher temperatures are reached, at which point it begins to decompose. bloomtechz.com The degradation of the sugar structure results in the release of volatile products, including carbon monoxide (CO) and carbon dioxide (CO2), leading to a significant drop in mass. researchgate.netfishersci.com This makes TG an essential tool for determining the upper-temperature limits for processing and storage of D-Melibiose. eag.com
Computational Chemistry and Molecular Modeling Applications
Computational methods have become indispensable in modern chemical research, offering insights that complement experimental findings. For D-Melibiose, these techniques provide a window into its electronic structure, molecular dynamics, and the forces governing its behavior.
Density Functional Theory (DFT) for Crystal Structure Simulation and Vibrational Attributions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and condensed phases. wikipedia.orgnih.gov It is widely used to predict molecular geometries, energies, and other properties with high accuracy. royalsocietypublishing.org
In D-Melibiose research, DFT has been successfully applied to simulate its crystal structure and interpret its vibrational spectra. researchgate.netnih.gov Researchers have used DFT calculations to model the solid-state structure of D-Melibiose and have found significant agreement between the simulated terahertz (THz) absorption spectra and experimental results. nih.gov These simulations allow for the assignment of specific absorption peaks to collective vibrational modes of the molecule, such as the twisting and bending of its pyranose rings and the vibrations of its constituent water molecules. researchgate.netresearchgate.net This detailed attribution provides a fundamental understanding of the molecule's low-frequency motions. nih.gov
Table 2: Comparison of Experimental and DFT-Simulated THz Absorption Peaks for Solid D-Melibiose
| Experimental Peak (THz) | Simulated Peak (THz) | Vibrational Mode Assignment |
|---|---|---|
| 0.89 | 0.85 | Collective vibration involving ring deformation researchgate.net |
| 1.27 | 1.20 | Collective vibration involving ring deformation researchgate.net |
| 1.60 | 1.60 | Collective vibration involving ring deformation researchgate.net |
| 1.81 | 1.81 | Collective vibration involving ring deformation researchgate.net |
This table is generated based on data from a study combining THz time-domain spectroscopy with DFT calculations. nih.govresearchgate.net
Molecular Dynamics Simulations to Investigate Structural Changes and Interactions
Molecular Dynamics (MD) is a computer simulation technique for studying the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the system, revealing conformational changes and intermolecular interactions. wikipedia.orgresearchgate.net
Analysis of Intramolecular and Intermolecular Interactions
The three-dimensional structure and physical properties of D-Melibiose are dictated by a complex network of intramolecular (within the molecule) and intermolecular (between molecules) forces. diva-portal.orgkhanacademy.org Computational chemistry provides essential tools for mapping and quantifying these interactions.
In the solid state, D-Melibiose molecules are linked to each other through numerous hydrogen bonds, which stabilize the crystal lattice. bloomtechz.com The molecule itself adopts a specific conformation, often described as a twisted chair, which is influenced by intramolecular hydrogen bonds between its hydroxyl groups. bloomtechz.com Computational studies, including DFT, allow for the detailed analysis of these hydrogen bond networks. researchgate.net Furthermore, research has shown that in aqueous solutions, the intramolecular and intermolecular interactions of D-Melibiose are weakened by the presence of surrounding water molecules, which disrupt the sugar-sugar hydrogen bonds and form new sugar-water hydrogen bonds. nih.gov These noncovalent interactions, including hydrogen bonds and electrostatic forces, are fundamental to the behavior of D-Melibiose in both solid and solution phases. nih.gov
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| D-Melibiose |
| D-Glucose |
| D-Galactose |
| Sodium (Na+) |
| Lithium (Li+) |
| Carbon Monoxide (CO) |
| Carbon Dioxide (CO2) |
Research Applications and Methodological Utility of D Melibiose
Applications in Microbiological Research and Biotechnology
D-Melibiose plays a significant role in the advancement of microbiological research and various biotechnological endeavors. sigmaaldrich.combloomtechz.com Its specific chemical properties and the targeted manner in which it is metabolized by microbial life make it an indispensable compound in the laboratory and in industrial settings.
Constituent in Specialized Microbial Culture Media
D-Melibiose is a critical component in the formulation of specialized microbial culture media. sigmaaldrich.comsigmaaldrich.com These media are designed to differentiate and identify microorganisms based on their ability to ferment this particular sugar. sigmaaldrich.com For instance, melibiose (B213186) is incorporated into agar-based media to distinguish between different species of bacteria, such as those in the family Enterobacteriaceae (e.g., Salmonella, E. coli, Klebsiella) and various yeasts. sigmaaldrich.comsigmaaldrich.com A notable example is the development of this compound-X-Gal-MacConkey (MXgMac) agar (B569324), which facilitates the presumptive differentiation of Escherichia albertii from E. coli and Salmonella in food samples, particularly from poultry meat. mdpi.comtamu.eduresearchgate.net In this medium, the differential utilization of this compound and a lactose (B1674315) analog helps to visually distinguish between these closely related pathogens. mdpi.com
Substrate for Investigations into Microbial Growth and Metabolism
As a specific carbon source, D-Melibiose is frequently used in studies investigating the growth and metabolic pathways of various microorganisms. bloomtechz.commedchemexpress.com Researchers utilize this compound to understand how different microbes, such as Enterobacter hormaechei and certain species of Bifidobacterium, utilize this sugar for energy and growth. medchemexpress.comasm.org The metabolism of this compound typically involves the enzyme α-galactosidase, which hydrolyzes the disaccharide into glucose and galactose. wikipedia.orgasm.org Studies on organisms like Saccharomyces cerevisiae have employed cybernetic models to simulate and predict cell mass profiles during growth on this compound, providing insights into the regulation of enzyme production and substrate utilization. researchgate.net
Tool for Isolation, Culture, and Identification of Microbial Strains
The selective fermentation of D-Melibiose by certain microbial species makes it an effective tool for their isolation, culture, and subsequent identification. sigmaaldrich.combloomtechz.com For example, the ability to ferment this compound is a key characteristic used to differentiate between lager yeast (Saccharomyces pastorianus), which can utilize it, and ale yeast (Saccharomyces cerevisiae), which cannot. glycodepot.commdpi.comebi.ac.uk This distinction is fundamental in the brewing industry for quality control and strain verification. Similarly, in clinical and food microbiology, media containing this compound are employed to isolate and identify specific pathogens. sigmaaldrich.commdpi.com For instance, while most Salmonella species are this compound fermenters, some clinically significant strains associated with outbreaks have been found to be this compound-negative, a trait that can aid in their identification. plos.org
Studies on Intestinal Flora and Gut Microbiota Dynamics
D-Melibiose is utilized in research focused on the complex ecosystem of the intestinal flora and gut microbiota. sigmaaldrich.combloomtechz.com Since it is not metabolized by humans, it becomes available as a substrate for gut bacteria. sigmaaldrich.comsigmaaldrich.com Studies have shown that beneficial bacteria, such as various species of Bifidobacterium, can ferment this compound. asm.orgmicrobiologyresearch.org This has led to investigations into its potential prebiotic effects, where it may promote the growth of these health-promoting bacteria. glycodepot.com Research on the gut microbiota of honey bees has also highlighted the role of resident bacteria in metabolizing sugars like this compound, which can be toxic to the bees themselves, suggesting a detoxifying role for the microbiota. pnas.org The study of how different bifidobacterial species utilize various sugars, including this compound, helps in understanding their ecological niches and functional roles within the gut. nih.gov
Optimization of Fermentation Processes in Industrial Microbiology
In the realm of industrial microbiology, D-Melibiose is a substrate of interest for optimizing fermentation processes. sigmaaldrich.combloomtechz.com The ability of certain yeast strains, like Saccharomyces pastorianus used in lager beer production, to ferment this compound is a critical factor. mdpi.comoup.com This metabolic capability can influence the final characteristics of the fermented product. Research has focused on developing hybrid Saccharomyces cerevisiae strains that can ferment this compound, which could have applications in baking and other fermentation industries. icm.edu.pl Understanding the genetic and enzymatic basis of this compound utilization allows for the selection and engineering of microbial strains with improved fermentation performance and efficiency. researchgate.net
Detection and Differentiation of Specific Microbial Enzyme Activities
The hydrolysis of D-Melibiose serves as an indicator for the presence and activity of specific microbial enzymes, most notably α-galactosidase. wikipedia.orgasm.org This enzyme catalyzes the breakdown of this compound into its monosaccharide components, glucose and galactose. wikipedia.org The detection of α-galactosidase activity is a key diagnostic tool in microbiology. bloomtechz.com For example, it can be used to differentiate between Klebsiella and Salmonella species. bloomtechz.com Research has identified and characterized α-galactosidases from various bacteria, such as Azotobacter vinelandii and Bacillus sp. LX-1, using this compound as a substrate to assess enzyme activity and specificity. asm.orgacademicjournals.orgresearchgate.net The study of these enzymes is important for understanding microbial physiology and for potential biotechnological applications, such as in the food and feed industries for processing soybean products. academicjournals.org
Table of Microbial Fermentation of D-Melibiose
| Microorganism | Fermentation Ability | Key Enzyme | Reference |
| Saccharomyces pastorianus (Lager Yeast) | Positive | α-galactosidase (MEL1) | glycodepot.comwikipedia.orgmdpi.com |
| Saccharomyces cerevisiae (Ale Yeast) | Negative | Lacks functional MEL gene | glycodepot.comebi.ac.uk |
| Escherichia albertii | Negative | No α-galactosidase production | mdpi.com |
| Salmonella enterica (most strains) | Positive | α-galactosidase | mdpi.comnih.gov |
| Bifidobacterium breve | Positive | α-galactosidase | asm.org |
| Azotobacter vinelandii | Positive | Exo-α-galactosidase | asm.orgresearchgate.net |
| Pediococcus pentosaceus | Negative | Not specified | cabidigitallibrary.org |
Utility in Biochemical and Glycoscience Studies
D-Melibiose serves as a versatile tool in biochemical and glycoscience research, valued for its specific structure and metabolic properties. Its applications range from the synthesis of specialized reagents to fundamental studies of molecular interactions and microbial metabolism.
Preparation of Biochemical Reagents and Experimental Tools
D-Melibiose is a foundational carbohydrate for the synthesis and development of various biochemical tools. It is a known substrate for the enzyme galactose oxidase (Gal-OD), a property that has been harnessed for the construction of Gal-OD enzyme electrodes used in the determination of galactose and galactose-containing saccharides. medchemexpress.com Furthermore, research has utilized D-Melibiose in studies aimed at enhancing the preparation of benzoylated ethyl 1-thioglycosides, which are important intermediates in glycosylation reactions. ottokemi.comsigmaaldrich.comomanchem.comfishersci.se Its classification as a standard biochemical and reagent underscores its utility in a laboratory setting. cymitquimica.commedchemexpress.comcdhfinechemical.com
Research on Carbohydrate-Protein Interactions and Binding Affinity
The specific α(1→6) linkage between its galactose and glucose units makes D-Melibiose a valuable probe for studying the affinity and specificity of carbohydrate-protein interactions. researchgate.netbiorxiv.org It acts as an effector molecule that can bind to the lac operon repressor protein, facilitating the expression of genes involved in lactose metabolism. omanchem.comglycodepot.com
Detailed thermodynamic studies have provided quantitative insights into these interactions. For instance, isothermal titration calorimetry (ITC) has been used to measure the binding energetics of the phosphotransferase system regulatory protein IIAGlc to the Salmonella typhimurium this compound permease (MelBSt). These experiments reveal the stoichiometry and thermodynamic forces driving the formation of this protein-carbohydrate complex. nih.gov In the presence of this compound, the binding affinity and conformational entropy of the interaction are altered, highlighting the sugar's role in modulating protein function. nih.gov Additionally, D-Melibiose is used to investigate and purify specific lectins, such as the this compound-binding lectins found in Chinese black soybeans. sigmaaldrich.com
Table 1: Energetics of IIAGlc Binding to this compound Permease (MelBSt) at 25 °C
This interactive table provides thermodynamic data for the binding interaction between the regulatory protein IIAGlc and the this compound permease MelBSt, both in the absence and presence of D-Melibiose. Data sourced from a 2014 study on the inhibitory mechanisms of IIAGlc. nih.gov
| Condition | Stoichiometry (n) | Binding Affinity (KD, µM) | Enthalpy Change (ΔH, kcal/mol) | Entropy Change (TΔS, kcal/mol) |
|---|---|---|---|---|
| Without this compound | 0.98 ± 0.02 | 1.1 ± 0.1 | -15.9 ± 0.1 | -7.8 |
Investigation of Sugar Effects on Microbial Physiology and Metabolism
D-Melibiose is a key component in microbiological media for the differentiation and identification of various microorganisms based on their fermentative capabilities. sigmaaldrich.comsigmaaldrich.com Since it is not metabolized by all microbes, its inclusion in culture media allows for the selection and characterization of specific species. sigmaaldrich.comhmdb.ca
A classic application is the differentiation of yeast species. Saccharomyces pastorianus (lager yeast) can metabolize this compound, whereas Saccharomyces cerevisiae (ale yeast) cannot. glycodepot.comebi.ac.uk This distinction is a standard test to distinguish between these two industrially important yeasts. ebi.ac.ukwikipedia.org Similarly, the this compound fermentation test is used to differentiate among bacteria of the Enterobacteriaceae family, such as Salmonella, Escherichia coli, and Klebsiella species. sigmaaldrich.comsigmaaldrich.com For example, E. coli can utilize this compound as a sole carbon source by importing it through the this compound permease (MelB) and hydrolyzing it with α-galactosidase. hmdb.ca Other bacteria, such as Enterobacter hormaechei, also demonstrate the ability to use D-melibiose as a carbon source for growth. medchemexpress.com
Table 2: Microbial Differentiation Based on D-Melibiose Fermentation
This interactive table summarizes the ability of various microorganisms to metabolize D-Melibiose, a key characteristic used for their differentiation in microbiology.
| Microorganism | This compound Fermentation | Source(s) |
|---|---|---|
| Saccharomyces pastorianus | Yes | glycodepot.comebi.ac.uk |
| Saccharomyces cerevisiae | No | glycodepot.comebi.ac.uk |
| Escherichia coli | Yes | sigmaaldrich.comhmdb.ca |
| Enterobacter hormaechei | Yes | medchemexpress.com |
Studies on Amorphous Disaccharide Properties (e.g., Water Plasticization, Molecular Mobility, Crystallization Tendency)
The physical state of sugars is critical for their function as stabilizers and excipients. D-Melibiose has been a subject of research into the properties of amorphous disaccharides. ottokemi.comsigmaaldrich.comomanchem.com Studies have specifically investigated the effect of water plasticization on the molecular mobility and crystallization tendency of amorphous this compound. ottokemi.comfishersci.se
Research comparing amorphous this compound to other disaccharides like trehalose (B1683222), sucrose (B13894), and cellobiose (B7769950) has shown that amorphous this compound is particularly stable against crystallization. researchgate.net This stability is attributed, in part, to its relatively slow molecular mobility. researchgate.net When subjected to spray drying, this compound can be processed into a stable amorphous powder, with studies indicating it has slower crystallization rates compared to sucrose and cellobiose. researchgate.net This high physical stability makes it a promising candidate for applications where maintaining an amorphous state is crucial. researchgate.netpharmaexcipients.com
Table 3: Comparative Properties of Amorphous Disaccharides
This interactive table outlines key physical properties of amorphous D-Melibiose compared to other common disaccharides, highlighting its stability.
| Property | D-Melibiose | Trehalose | Sucrose | Source(s) |
|---|---|---|---|---|
| Crystallization Rate | Slower | Slower | Faster | researchgate.net |
| Molecular Mobility | Relatively Slow | - | - | researchgate.net |
| Physical Stability (Amorphous) | Particularly Stable | Stable | Less Stable | researchgate.net |
Comparative Studies in in vitro Assays (e.g., as a Trehalose Alternative)
D-Melibiose has been investigated as a functional alternative to trehalose, another disaccharide known for its protective and stabilizing properties. Due to their structural similarities, D-melibiose monohydrate has been shown to possess biological properties comparable to trehalose in certain in vitro assays. biosynth.com
One significant area of comparison is in the induction of autophagy, a cellular degradation process crucial for clearing misfolded proteins. Studies in models of motoneuron degeneration have shown that this compound, like trehalose, can induce autophagy. nih.gov It achieves this by causing transient lysosomal membrane permeability, which in turn activates the transcription factor TFEB, a master regulator of lysosomal biogenesis and autophagy. nih.gov Importantly, this compound was found to be as effective as trehalose in promoting the clearance of protein aggregates and upregulating key autophagy-related genes. nih.gov In other applications, this compound has demonstrated an ability to protect protein activity during spray drying and subsequent storage, with a stabilizing efficacy equal to or, under certain conditions, greater than that of trehalose. researchgate.net
Table 4: Comparative Effect of Trehalose and this compound on Autophagy-Related Gene Expression
This interactive table shows the relative expression of key autophagy-related genes in NSC34 cells treated with Trehalose or this compound (100 mM for 24h). Data is presented as fold change relative to untreated controls. The results indicate that this compound mimics the pro-autophagic effects of Trehalose. nih.gov
| Gene | Function | Fold Change (Trehalose) | Fold Change (this compound) |
|---|---|---|---|
| Zkscan3 | Transcriptional repressor of autophagy | ~2.5 | ~2.5 |
| Sqstm1/p62 | Autophagy receptor | ~4.0 | ~4.0 |
| Map1Lc3b | Autophagosome marker | ~2.0 | ~2.0 |
| Hspb8 | Chaperone-assisted selective autophagy | ~3.5 | ~3.5 |
Applications in Pharmaceutical and Excipient Research
The unique physicochemical properties of D-Melibiose have led to its investigation as a specialized excipient in pharmaceutical formulations. sigmaaldrich.combiosynth.com An excipient is an inactive substance that serves as a vehicle or medium for a drug or other active substance.
Research has explored the potential of this compound as a novel tablet excipient, positioning it as a possible substitute for commonly used fillers like lactose. helsinki.fi A study characterizing its tableting properties found that this compound exhibits better compactibility than α-lactose monohydrate, meaning it can form tablets of higher tensile strength at similar compression pressures. helsinki.fi
Furthermore, its properties in the amorphous state make it a candidate for advanced drug delivery systems. Its ability to form a stable amorphous solid upon spray drying is particularly valuable for stabilizing sensitive biologic drugs, such as proteins. researchgate.netpharmaexcipients.com Formulations containing this compound were shown to protect β-galactosidase activity effectively during processing and storage. researchgate.net Its solubility in organic solvents also suggests potential for use in the manufacture of solid dispersions to enhance the dissolution of poorly soluble drugs. biosynth.com Beyond its role as an excipient, a pilot clinical study has suggested that oral intake of this compound may be useful for improving symptoms of atopic dermatitis, indicating a potential therapeutic application. oregonstate.edu
Evaluation as a Pharmaceutical Tablet Excipient
The potential of D-Melibiose as a pharmaceutical excipient in tablet manufacturing has been a subject of scientific inquiry. nih.govpharmaexcipients.com Research has focused on its compaction and deformation behavior, which are critical parameters for producing robust tablets. nih.gov Studies comparing α-melibiose monohydrate with the commonly used excipient α-lactose monohydrate (LMH) have revealed that this compound exhibits similar, and in some aspects superior, tableting properties. nih.govpharmaexcipients.com
During compaction, this compound monohydrate is characterized as a fragmenting material, a behavior akin to that of LMH. nih.gov However, it demonstrates better compactibility, producing tablets with higher tensile strength at similar compression pressures. nih.gov This indicates that this compound can form harder, more durable tablets compared to lactose under the same manufacturing conditions. The deformation mechanism of this compound monohydrate has been assessed using methodologies such as Heckel analysis and strain-rate sensitivity, confirming its fragmentation properties. nih.gov While there are patents that list this compound as a potential ingredient in tablet formulations, detailed research on its compression and tabletability has been limited until more recent studies. pharmaexcipients.com
Assessment of its Potential as a Lactose Substitute in Pharmaceutical Formulations
The investigation into D-Melibiose extends to its role as a direct substitute for lactose, which is arguably the most widely used filler and binder in the pharmaceutical industry. nih.govjst.go.jp The structural relationship between this compound and lactose is close, as both are disaccharides formed from the same monosaccharides, glucose and galactose. nih.gov This similarity forms the basis of its evaluation as a replacement.
There are compelling reasons to seek alternatives to lactose. A significant portion of the global population experiences lactose intolerance, and while the amount of lactose in a single tablet is small, it can cause adverse symptoms in highly sensitive individuals. nih.govinnovareacademics.in Consequently, lactose-free formulations offer a distinct market advantage. nih.gov Furthermore, lactose is known to be incompatible with active pharmaceutical ingredients containing primary amine groups due to the Maillard reaction, which can degrade the drug and compromise the product's stability and efficacy. nih.gov this compound, as a reducing sugar, can also undergo this reaction, but its different tableting characteristics and potential benefits warrant its consideration as an alternative. pharmaexcipients.com Studies have shown that this compound's superior compactibility compared to α-lactose monohydrate makes it a promising candidate for substitution in tablet formulations. nih.gov
Table 1: Comparative Properties of this compound and Lactose as Tablet Excipients
| Property | D-Melibiose Monohydrate | α-Lactose Monohydrate (LMH) | Reference |
|---|---|---|---|
| Deformation Mechanism | Fragmenting material | Mainly fragmenting excipient | nih.govpharmaexcipients.com |
| Compactibility | Produces tablets with higher tensile strength at similar compression pressures | Standard compactibility, used as a reference | nih.gov |
| Structural Composition | Disaccharide of α-D-galactose and D-glucose (α(1→6) linkage) | Disaccharide of β-D-galactose and D-glucose (β(1→4) linkage) | nih.govnih.govfrontiersin.org |
| Primary Benefit as Substitute | Suitable for lactose-intolerant patients; offers different compactibility profile | Well-characterized, widely available, and cost-effective | nih.govjst.go.jp |
| Key Limitation | As a reducing sugar, can undergo Maillard reaction; not yet listed in major pharmacopeias | Can cause issues for lactose-intolerant individuals; Maillard reaction with amine drugs | nih.govpharmaexcipients.com |
Utilization in the Manufacture of Solid Dispersions for Drug Delivery
Solid dispersion is a well-established technique to enhance the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing the active ingredient in a solid hydrophilic carrier. nih.govnih.govresearchgate.net Research has explored the use of various sugars in these systems, and this compound has been identified as a promising excipient, particularly for stabilizing amorphous drug forms. pharmaexcipients.compharmaexcipients.com Amorphous drugs have higher solubility but are thermodynamically unstable and tend to recrystallize. innovareacademics.in
A study investigating two-phase solid dispersions of amorphous paracetamol with either trehalose or this compound found that the sugars effectively hindered the crystallization of the drug, even when they existed in separate drug-rich and excipient-rich phases. pharmaexcipients.com This stabilization is crucial for maintaining the enhanced solubility of the amorphous drug over the product's shelf life. pharmaexcipients.com Further research has highlighted that spray-dried amorphous this compound is physically stable and can be produced with lower residual moisture compared to formulations with trehalose, another common stabilizing sugar. researchgate.net The ability to create stable amorphous solid dispersions at low temperatures makes this compound a promising candidate for processing heat-sensitive drugs and proteins. pharmaexcipients.comresearchgate.net Its superior solid-state stability compared to other sugars like isomalt (B1678288) further strengthens its potential in this application. pharmaexcipients.comresearchgate.net
Role in the Preparation of Drug Carriers and Nanoparticles
The application of nanotechnology in drug delivery has led to the development of sophisticated carriers that can target specific cells or tissues, enhancing therapeutic efficacy while minimizing side effects. frontiersin.orgnih.govmdpi.comresearchgate.net The galactose moiety of D-melibiose plays a significant role in this area, serving as a targeting ligand for the preparation of advanced drug carriers and nanoparticles. nih.govroyalsocietypublishing.org
Researchers have functionalized nanoparticles by attaching galactose-containing molecules to their surface. nih.govroyalsocietypublishing.orgmdpi.com This process, known as galactosylation, enables the nanoparticles to be recognized by specific receptors on target cells. A key example is the asialoglycoprotein receptor (ASGP-R), which is abundantly expressed on the surface of hepatocytes (liver cells). nih.gov By coating nanoparticles (e.g., made of chitosan (B1678972) oligosaccharide or PLGA) with galactose, these drug carriers can be specifically directed to the liver. nih.govmdpi.com This targeted delivery is highly valuable for treating liver diseases, such as hepatocellular carcinoma. nih.govmdpi.com Similarly, galectin receptors, which are overexpressed on certain cancer cells like colon cancer, can be targeted by galactosylated nanoparticles, providing a strategy for site-specific chemotherapy. royalsocietypublishing.org This targeted approach ensures that higher concentrations of the drug accumulate at the tumor site, potentially improving treatment outcomes and reducing systemic toxicity. royalsocietypublishing.orgnih.gov
Development of Diagnostic Assays and Analytical Standards
Beyond its role in drug formulation and delivery, D-Melibiose serves as a critical component in diagnostic tests and as a reference standard for analytical chemistry.
Application in Non-invasive Intestinal Mucosa Barrier Permeability Tests (this compound/Rhamnose Test)
Assessing the integrity of the intestinal barrier is crucial for diagnosing and monitoring various gastrointestinal and systemic diseases. The this compound/Rhamnose test is a non-invasive method used for this purpose. royalsocietypublishing.orgacs.org This differential sugar absorption test relies on the principle that small, non-metabolized sugar probes are absorbed through different pathways in the intestine. researchgate.netnih.gov Monosaccharides like L-rhamnose are absorbed via the transcellular route (through the cells), reflecting the absorptive surface area, while larger disaccharides like this compound are poorly absorbed and primarily pass through the paracellular route (between the cells) when the tight junctions of the intestinal barrier are compromised. researchgate.netroyalsocietypublishing.orgmdpi.com
In the test, a patient ingests a solution containing both this compound and L-rhamnose. mdpi.com The subsequent urinary excretion of these two sugars is measured. An increased ratio of this compound to rhamnose in the urine indicates increased intestinal permeability, or a "leaky gut," as more of the larger this compound molecule has passed through the loosened junctions. researchgate.netacs.org This test has been applied in clinical research to evaluate intestinal barrier function in conditions such as short-bowel syndrome, portal hypertension, and liver disease. researchgate.netmdpi.com Because this compound is not metabolized by the human body, its passage and excretion provide a reliable measure of paracellular transport. royalsocietypublishing.org
Use as an Analytical Reference Standard for Environmental and Biological Sample Analysis
In analytical chemistry, the accuracy of quantitative analysis depends on the availability of pure, well-characterized reference standards. D-(+)-Melibiose is used as an analytical standard for the determination of the analyte in various complex matrices. nih.gov Its use is documented for the analysis of soybean samples using techniques like normal-phase high-performance liquid chromatography (HPLC) with evaporative light scattering detection. nih.gov It is also employed as a standard in the analysis of environmental samples by gas chromatography-mass spectrometry (GC-MS). nih.gov Furthermore, in clinical chemistry, this compound can be used as an internal standard for determining the concentrations of other sugars, such as lactulose (B1674317) and mannitol, in serum for intestinal permeability tests. researchgate.net Its stability and known chemical properties make it a reliable benchmark for calibrating instruments and validating analytical methods. nih.gov
Table 2: Chemical and Physical Properties of D-(+)-Melibiose Analytical Standard
| Property | Value | Reference |
|---|---|---|
| Empirical Formula | C₁₂H₂₂O₁₁ | nih.gov |
| Molecular Weight | 342.30 g/mol | nih.gov |
| CAS Number | 585-99-9 | nih.gov |
| Assay (HPLC) | ≥98% | nih.gov |
| Optical Activity | [α]/D 137.0±3.0° (c = 5 in H₂O, 10 hr) | nih.gov |
| Analyte Chemical Class | Oligosaccharides | nih.gov |
Advancements in Applied Enzymology and Bioprocess Engineering
The utility of D-Melibiose in research and industrial applications is intrinsically linked to advancements in enzymology and bioprocess engineering. These fields have driven the development of efficient methods for its synthesis and its use as a building block for other valuable compounds.
Optimization of Enzymatic Transglycosylation Reactions for Enhanced Yields
Enzymatic transglycosylation is a key process where a glycosyl group is transferred from a donor molecule to an acceptor, such as D-Melibiose. Optimizing this reaction is crucial for maximizing the yield of desired products. Research has shown that enzymes like α-galactosidases can catalyze the transfer of α-D-galactosyl residues, but the efficiency is highly dependent on reaction conditions. scientificwebjournals.com
The transglycosylation reaction is often kinetically controlled, meaning that product distribution and yield are heavily influenced by factors like substrate concentration, enzyme concentration, temperature, pH, and reaction time. uns.ac.rs For instance, in the synthesis of tyrosol α-d-galactopyranoside, using D-melibiose as the glycosyl donor with an α-galactosidase from Aspergillus niger resulted in a 32.2% yield. doi.org The optimization process involves balancing the synthetic reaction against the competing hydrolysis reaction, where the enzyme breaks down the substrate or product. uns.ac.rs
Studies have identified that a high concentration of the acceptor molecule is often necessary to favor the transglycosylation pathway over hydrolysis. scientificwebjournals.com For example, the synthesis of novel oligosaccharides N-acetylraffinosamine and N-acetylplanteosamine used a 3:1 molar ratio of the acceptor (N-acetylsucrosamine) to the donor (D-Melibiose) with an α-galactosidase from Aspergillus niger. tandfonline.comtandfonline.com Similarly, lowering the concentration of phosphate (B84403), a product of phosphorolysis that can inhibit the reaction, has been shown to improve yields in other transglycosylation systems. mdpi.com The choice of enzyme is also critical; fungal glycosidases, such as those from Aspergillus species, have been noted to perform better in transglycosylations than yeast enzymes. doi.org
Table 1: Examples of Optimized Enzymatic Transglycosylation Reactions Involving D-Melibiose
| Product | Enzyme Source | Donor | Acceptor | Key Optimized Condition | Yield | Reference |
|---|---|---|---|---|---|---|
| Tyrosol α-d-galactopyranoside | Aspergillus niger α-galactosidase | D-Melibiose | Tyrosol | Not specified | 32.2% | doi.org |
| N-acetylraffinosamine | Aspergillus niger α-galactosidase | D-Melibiose | N-acetylsucrosamine | 3:1 Molar Ratio (Acceptor:Donor) | 9.66% | tandfonline.com |
| N-acetylplanteosamine | Aspergillus niger α-galactosidase | D-Melibiose | N-acetylsucrosamine | 3:1 Molar Ratio (Acceptor:Donor) | 1.76% | tandfonline.com |
Development of Cost-Efficient and Sustainable Production Methods from Renewable Raw Materials
The drive for sustainability in chemical production has spurred research into using renewable raw materials for synthesizing compounds like D-Melibiose. Lignocellulosic wastes from agricultural and forestry by-products are considered abundant, low-cost, and renewable feedstocks for producing various valuable chemicals, including oligosaccharides. mdpi.commdpi.comnih.govsrce.hr The conversion of such biomass into fermentable sugars through enzymatic hydrolysis or microbial fermentation is a cornerstone of modern biorefineries. mdpi.comresearchgate.net
Raffinose (B1225341), a primary source for D-Melibiose, is found in agricultural products like sugar beet and soybeans. asm.orgfrontiersin.org Utilizing waste streams from these industries, such as sugar beet pulp or soybean molasses, presents a sustainable route for production. mdpi.com For example, an in vitro multienzyme system has been developed to produce high concentrations of raffinose from sucrose, which can then serve as a direct feedstock for D-Melibiose production. asm.org This approach aligns with the growing demand for eco-friendly and cost-effective industrial practices. mdpi.com
The use of whole-cell biocatalysts, such as engineered Saccharomyces cerevisiae, further enhances cost-efficiency by eliminating the need for expensive enzyme purification. asm.orgresearchgate.net These microorganisms can be cultivated on readily available, renewable substrates to directly produce the necessary enzymes for converting feedstocks like raffinose into D-Melibiose. researchgate.net
Scalable Bioproduction from Raffinose Utilizing Specific Enzymes
Raffinose is the most common and direct substrate for the large-scale production of D-Melibiose. ebi.ac.ukwikipedia.org The process relies on the specific enzymatic cleavage of the glycosidic bond between the fructose (B13574) and glucose units of raffinose, leaving the D-Melibiose molecule intact. wikipedia.orgsci-hub.se
Two main types of enzymes are employed for this purpose:
Invertases (β-fructofuranosidases, EC 3.2.1.26): These enzymes catalyze the hydrolysis of the terminal fructose from raffinose, directly yielding D-Melibiose and fructose. frontiersin.orgsci-hub.se An invertase from Microbacterium trichothecenolyticum (InvDz13) demonstrated a high specific activity of 229 U/mg towards raffinose, effectively doubling the D-Melibiose concentration in soymilk under mild conditions (pH 6.5, 35°C). frontiersin.org
Levansucrases (EC 2.4.1.10): These enzymes can perform transfructosylation. In the presence of a suitable acceptor, they transfer the fructose unit from raffinose to another molecule. When lactose is used as an acceptor, levansucrase from Leuconostoc mesenteroides can produce D-Melibiose from raffinose with a maximal yield of 88 g/L under optimized conditions. ebi.ac.uksci-hub.seacs.orgresearchgate.net
Optimization of reaction parameters is critical for achieving high yields in scalable processes. For the levansucrase from L. mesenteroides, optimal conditions were identified as pH 6.0, 45°C, and a high substrate concentration (210 g/L raffinose). ebi.ac.ukacs.orgresearchgate.net Engineered microorganisms have also been developed to improve production. Strains of Saccharomyces cerevisiae have been engineered to enhance the whole-cell biocatalytic production of D-Melibiose from raffinose. frontiersin.orgresearchgate.net Furthermore, ethanologenic recombinants of enteric bacteria like Escherichia coli have been shown to catabolize raffinose, producing D-Melibiose as an extracellular intermediate. nih.gov
Table 2: Comparison of Enzymatic Methods for Scalable D-Melibiose Production from Raffinose
| Enzyme/Organism | Enzyme Type | Key Process | Optimized Conditions | Max Yield/Result | Reference |
|---|---|---|---|---|---|
| Leuconostoc mesenteroides B-512 FMC | Levansucrase | Transfructosylation | pH 6.0, 45°C, 210 g/L Raffinose, 210 g/L Lactose | 88 g/L this compound | ebi.ac.ukacs.org |
| Microbacterium trichothecenolyticum | Invertase | Hydrolysis | pH 6.5, 35°C | Doubled this compound concentration in soymilk (from 3.1 to 6.1 mM) | frontiersin.org |
| Engineered Saccharomyces cerevisiae | Invertase/α-galactosidase | Whole-cell biocatalysis | Not specified | Enhanced this compound production | researchgate.net |
| Recombinant E. coli | β-fructosidase/α-galactosidase | Fermentation | Not specified | 25 to 32 g/L extracellular this compound from 90 g/L raffinose | nih.gov |
Synthesis of Novel Functional Oligosaccharides for Industrial Applications
D-Melibiose serves as a valuable precursor in the enzymatic synthesis of novel functional oligosaccharides, which are sought after for their potential health benefits and applications in the food and pharmaceutical industries. tandfonline.comfoodchemistryjournal.com These oligosaccharides are often produced via transglycosylation reactions where D-Melibiose can act as either the glycosyl donor or acceptor. scientificwebjournals.comtandfonline.com
Using the transgalactosylation activity of α-galactosidase from Aspergillus niger, researchers have synthesized novel trisaccharides by transferring a galactose moiety from D-Melibiose to N-acetylsucrosamine. tandfonline.comtandfonline.com This reaction yielded two new compounds:
N-acetylraffinosamine (RafNAc)
N-acetylplanteosamine (PlaNAc)
These novel trisaccharides are structural analogs of raffinose and planteose, respectively, and exhibit different physicochemical properties, such as increased stability in acidic solutions compared to raffinose. tandfonline.comtandfonline.com
Similarly, α-galactosidase from the marine bacterium Pseudoalteromonas sp. KMM 701 has been shown to synthesize α(1→6)- and α(1→4)-linked galactobiosides when using D-Melibiose as a substrate. nih.gov The development of such simple and efficient methods for synthesizing bioactive oligosaccharides opens opportunities for their use as functional ingredients. nih.gov The industrial production of functional oligosaccharides like galactooligosaccharides (GOS) and fructo-oligosaccharides (FOS) relies heavily on enzymatic methods due to higher yields and lower costs compared to extraction from natural sources. foodchemistryjournal.com The synthesis of new oligosaccharides from precursors like D-Melibiose expands the library of available functional carbohydrates for various industrial applications. researchgate.net
Future Directions and Emerging Research Areas for D Melibiose
Advancements in Glycobiology Research through THz Spectroscopy and Related Methodologies
The field of glycobiology is benefiting significantly from the application of novel analytical techniques like Terahertz (THz) spectroscopy. mdpi.commdpi.com THz spectroscopy, which operates between the microwave and infrared regions of the electromagnetic spectrum, has emerged as a powerful, non-destructive tool for analyzing carbohydrates. tandfonline.comnih.govresearchgate.net This technology is particularly adept at detecting the unique spectral fingerprints of molecules, providing insights into their structure and interactions. escholarship.org
For glycobiology research, THz spectroscopy offers a unique advantage in studying the low-frequency vibrational modes of saccharides, which are linked to their molecular structure and intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net These interactions are fundamental to the biological functions of carbohydrates. A key application lies in the ability to distinguish between carbohydrate isomers, which often possess nearly identical physical and chemical properties but different biological functions. researchgate.net For instance, research has demonstrated the capability of THz time-domain spectroscopy (THz-TDS) to differentiate between isomers like D-(+)-glucose and D-(−)-fructose based on their distinct absorption peaks. researchgate.net
Recent studies have begun to explore the THz spectral characteristics of D-Melibiose in both solid and liquid states. researchgate.net By combining experimental measurements using THz-TDS with theoretical simulations based on density functional theory, researchers can analyze its crystal structure and vibrational modes. researchgate.net Comparing the solid-state spectra with those from aqueous solutions using microfluidic chip technology reveals how interactions with water molecules affect the intramolecular and intermolecular bonds of the saccharide. researchgate.net This line of inquiry is crucial because the biological functions of saccharides are primarily realized in aqueous environments. researchgate.netresearchgate.net The insights gained from THz spectroscopy are advancing our understanding of how the structural arrangement of D-Melibiose and other carbohydrates dictates their roles in complex biological processes. researchgate.net
Exploration of Undiscovered Enzymatic Synthesis Pathways and Novel D-Melibiose Derivatives
The enzymatic synthesis of D-Melibiose and the creation of novel derivatives represent a burgeoning area of research with significant biotechnological potential. acs.orgrsc.orgnih.gov Scientists are actively exploring the transglycosylation activities of various enzymes to produce new oligosaccharides with unique properties.
A notable example involves the use of α-galactosidase from Aspergillus niger. This enzyme can catalyze the transfer of a galactose unit from D-Melibiose to other acceptor molecules. tandfonline.comnih.gov In one study, researchers successfully synthesized two novel trisaccharides, N-acetylraffinosamine (RafNAc) and N-acetylplanteosamine (PlaNAc), by using D-Melibiose and N-acetylsucrosamine as substrates. tandfonline.comnih.gov These new compounds are derivatives of the functional oligosaccharides raffinose (B1225341) and planteose, where a glucose residue is replaced by N-acetyl-D-glucosamine. tandfonline.com The resulting derivatives exhibit different physicochemical properties and steric structures compared to their parent molecules, such as increased stability in acidic solutions and altered susceptibility to enzymatic hydrolysis. nih.gov
Another promising enzymatic pathway for D-Melibiose production involves the use of levansucrase from Leuconostoc mesenteroides. acs.orgresearchgate.net This enzyme can produce melibiose (B213186) from raffinose through a transfructosylation reaction. acs.orgresearchgate.net Optimization of reaction conditions—such as pH, temperature, and substrate concentration—has led to high-yield production of this compound. acs.orgresearchgate.net The exploration of such enzymatic pathways is not limited to synthesis; it also extends to the modification of existing molecules to create derivatives with enhanced biological activities or specific functionalities for use in foods and pharmaceuticals. nih.govtandfonline.comacs.org
| Enzyme | Substrates | Product(s) | Key Finding | Reference |
|---|---|---|---|---|
| α-Galactosidase (Aspergillus niger) | D-Melibiose, N-acetylsucrosamine | N-acetylraffinosamine, N-acetylplanteosamine | Synthesized novel trisaccharide derivatives with altered physicochemical properties. | tandfonline.comnih.gov |
| Levansucrase (Leuconostoc mesenteroides) | Raffinose, Lactose (B1674315) | D-Melibiose | Optimized reaction conditions for high-yield bioproduction of this compound. | acs.orgresearchgate.net |
| α-Galactosidase (Penicillium oxalicum) | D-Melibiose | 6-α-galactosyl this compound | Achieved a high transgalactosylation transfer ratio of 83.6%. | mdpi.com |
Deeper Elucidation of Structure-Function Relationships in Diverse Biological Systems
A critical area of ongoing research is the detailed elucidation of the structure-function relationships of D-Melibiose, particularly concerning its interaction with membrane transport proteins. The this compound permease (MelB) from Escherichia coli and Salmonella typhimurium serves as a key model system for studying cation-coupled symporters. nih.govnih.govnih.gov MelB facilitates the transport of this compound across the cell membrane, a process that is coupled to the transport of a cation such as Na+, Li+, or H+. nih.govpnas.org
High-resolution X-ray crystallography and other advanced techniques have provided significant insights into the molecular recognition mechanism of MelB. nih.gov Studies have identified the specific amino acid residues that form the binding pockets for both the sugar and the coupling cation. nih.govpnas.org For instance, research suggests that residues such as Asp19 and Asp124 are likely ligands for this compound, while Asp55 and Asp59 are crucial for Na+ binding. pnas.org The interaction between these binding sites is essential for the conformational changes that drive the transport process, highlighting a cooperative binding mechanism. elifesciences.org
Mutational analyses have been instrumental in probing these relationships. nih.gov By altering specific amino acids in the MelB protein, researchers can observe the effects on transport activity and cation specificity. For example, the D59C mutation in Salmonella typhimurium MelB results in a loss of cation-coupled active transport but retains the ability to facilitate this compound transport down its concentration gradient (uniport). nih.govelifesciences.org This demonstrates the critical role of the Asp59 residue in coupling cation and sugar transport. elifesciences.org Understanding these intricate structural details at an atomic level is fundamental to explaining the energetic and kinetic coupling required for efficient symport and provides a framework for understanding other related transporters in the Major Facilitator Superfamily (MFS). nih.govelifesciences.orgresearchgate.net
Comprehensive Characterization of Emerging Biological Activities and Underlying Molecular Mechanisms
Beyond its role as a simple carbohydrate energy source for microorganisms, D-Melibiose is being investigated for a range of beneficial biological activities in more complex organisms. ebi.ac.ukresearchgate.net These emerging properties suggest its potential as a functional food ingredient and therapeutic agent. researchgate.netresearchgate.net
One significant finding is that D-Melibiose, a non-digestible disaccharide, can promote the intestinal absorption of other beneficial compounds, such as water-soluble quercetin (B1663063) glycosides. ebi.ac.ukresearchgate.net The proposed mechanism involves the α-1,6 glycoside linkage of this compound, which appears to enhance the hydrolysis of these glycosides in the intestinal lumen, thereby facilitating the absorption of their aglycone forms. ebi.ac.uk
Furthermore, research points to several other health benefits. researchgate.net Dietary this compound has been shown to suppress the Th2 immune response, which is implicated in allergic reactions, and may help in managing atopic dermatitis. researchgate.netresearchgate.net It has also been reported to inhibit aggregation-mediated neurodegenerative disorders. researchgate.net Another area of intense study is the formation of this compound-derived advanced glycation end-products (MAGEs). nih.govmdpi.com Glycation is a non-enzymatic reaction between reducing sugars and proteins, and the resulting AGEs are implicated in aging and various diseases. Interestingly, a MAGE generated in vitro from this compound was found to mimic a unique epitope present in the tissues of numerous animal species, including humans. nih.gov The biological significance of this naturally occurring MAGE analog is an active area of investigation, with potential roles in both normal biology and pathological conditions like diabetic complications. nih.govmdpi.com Some studies also suggest potential anti-inflammatory and anti-tumor activities for D-Melibiose, although these require further exploration. bloomtechz.com
| Biological Activity | Proposed Mechanism/Observation | Reference |
|---|---|---|
| Promotes Quercetin Glycoside Absorption | The α-1,6 glycoside linkage promotes hydrolysis of glycosides in the small intestine. | ebi.ac.ukresearchgate.net |
| Immunomodulation | Suppresses Th2 immune response, potentially beneficial for atopic dermatitis. | researchgate.netresearchgate.net |
| Neuroprotection | Inhibits aggregation-mediated neurodegenerative disorders. | researchgate.net |
| Formation of MAGEs | Forms a unique Advanced Glycation End-product (MAGE) that mimics a naturally occurring epitope in animal and human tissues. | nih.govmdpi.com |
Development of Novel Biotechnological Applications for D-Melibiose and its Derivatives
The unique properties of D-Melibiose and its derivatives are paving the way for novel biotechnological applications in the food, pharmaceutical, and research sectors. sigmaaldrich.comacs.orgbloomtechz.com Its role is expanding from a simple laboratory reagent to a valuable component in various applied fields.
In microbiology, the this compound fermentation test remains a classic application for the differentiation of various bacteria, including species within the Enterobacteriaceae family (such as Salmonella and Klebsiella) and certain yeasts. sigmaaldrich.combloomtechz.com It serves as a selective carbon source in microbiological media to identify and isolate specific microorganisms based on their metabolic capabilities. medchemexpress.combloomtechz.com
The food and pharmaceutical industries are increasingly interested in D-Melibiose as a functional ingredient. researchgate.net Due to its beneficial attributes, such as its prebiotic properties and its ability to promote mineral absorption, it is considered a high-value additive for functional foods and nutraceuticals. researchgate.net The enzymatic production of this compound from inexpensive raw materials like raffinose is making its large-scale application more economically viable. acs.orghelsinki.fi Furthermore, research is being conducted to evaluate D-Melibiose as a novel excipient in pharmaceutical tablet formulations. helsinki.fi Its structural similarity to lactose, a common excipient, suggests it may have suitable physicochemical properties for tablet compaction. helsinki.fi Other applications include its use in constructing enzyme electrodes for the determination of galactose and galactose-containing saccharides. medchemexpress.com The ongoing discovery of new biological activities and the development of cost-effective production methods are expected to further broaden the biotechnological applications of D-Melibiose. researchgate.netacs.org
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing D-Melibiose in laboratory settings?
- Methodological Answer : D-Melibiose synthesis typically involves enzymatic or chemical glycosylation to form the α(1-6) bond between galactose and glucose. Characterization requires chromatographic techniques (e.g., HPLC for purity validation) and spectroscopic methods (e.g., NMR for structural confirmation, including anomeric proton analysis at δ 4.8–5.2 ppm for α-linkages). Ensure reproducibility by documenting reaction conditions (temperature, pH, catalysts) and cross-referencing spectral data with literature . For purity assessment, combine mass spectrometry (MS) with melting point analysis, adhering to protocols in peer-reviewed syntheses .
Q. How can researchers assess the stability of D-Melibiose under varying physiological conditions?
- Methodological Answer : Design stability studies by exposing D-Melibiose to simulated physiological environments (e.g., pH 2–8 buffers, 37°C). Monitor degradation via time-course HPLC or enzymatic assays (e.g., using α-galactosidase to detect hydrolysis products). Include control groups with stable disaccharides (e.g., sucrose) to benchmark results. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions, with triplicate trials to ensure reliability .
Q. What criteria should guide the selection of analytical techniques for quantifying D-Melibiose in complex matrices?
- Methodological Answer : Prioritize specificity and sensitivity. For biological samples, use LC-MS/MS to distinguish D-Melibiose from isomers (e.g., lactose) via unique fragmentation patterns. Validate methods using spiked recovery experiments (e.g., 80–120% recovery rates) and calibration curves (R² ≥ 0.99). For non-biological matrices, FTIR or Raman spectroscopy may suffice if cross-validated with reference standards .
Advanced Research Questions
Q. How can conflicting data on D-Melibiose’s role in microbial adhesion be systematically resolved?
- Methodological Answer : Address contradictions by conducting comparative adhesion assays (e.g., biofilm formation on abiotic surfaces vs. host cells) under controlled conditions. Use isogenic microbial strains (e.g., wild-type vs. Δadh mutants) to isolate D-Melibiose-specific effects. Employ confocal microscopy for spatial analysis and qPCR to assess adhesion-related gene expression. Meta-analyses of existing datasets can identify confounding variables (e.g., pH, temperature) .
Q. What experimental frameworks are optimal for studying D-Melibiose’s interactions with human gut microbiota?
- Methodological Answer : Utilize anaerobic batch cultures inoculated with fecal microbiota to simulate colonic fermentation. Measure D-Melibiose utilization via gas chromatography (SCFA production) and 16S rRNA sequencing to track microbial composition shifts. Include a negative control (no substrate) and positive control (e.g., inulin). Apply multivariate statistical models (e.g., PCA) to correlate metabolite profiles with taxa .
Q. How can researchers design studies to elucidate the structural determinants of D-Melibiose’s substrate specificity in enzymes?
- Methodological Answer : Employ X-ray crystallography or cryo-EM to resolve enzyme-D-Melibiose complexes (e.g., α-galactosidases). Pair structural data with mutagenesis studies targeting active-site residues (e.g., D201A in GH36 enzymes). Use kinetic assays (Km, Vmax) to quantify substrate affinity changes. Molecular dynamics simulations can further predict binding free energies and hydrogen-bond networks .
Q. What strategies mitigate biases in longitudinal studies tracking D-Melibiose’s metabolic effects?
- Methodological Answer : Implement blinding and randomization in animal/human trials. Use crossover designs where subjects serve as their own controls. Collect baseline data (e.g., glycemic index, microbiota composition) and adjust analyses using mixed-effects models. Pre-register hypotheses and analytical pipelines to reduce post-hoc bias .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise, re-examine experimental variables (e.g., purity of D-Melibiose batches, assay sensitivity) and apply sensitivity analyses to identify outlier-prone steps .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., spectral files, kinetic curves) in public repositories like Zenodo .
- Ethical Compliance : For in vivo studies, obtain ethics approvals (e.g., IACUC for animal trials) and document informed consent protocols for human participants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
